Monatepil Maleate
Description
See also: Monatepil (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS.C4H4O4/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28;5-3(6)1-2-4(7)8/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZXCYHMVFLGMT-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103379-03-9, 132046-06-1 | |
| Record name | Monatepil maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103379-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monatepil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103379039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monatepil maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132046061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MONATEPIL MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W456I35SKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Vascular Smooth Muscle Pharmacology of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil, a dibenzothiepin derivative, is a novel antihypertensive agent characterized by a unique dual mechanism of action on vascular smooth muscle.[1][2] This technical guide provides a comprehensive overview of the molecular pharmacology of Monatepil Maleate, focusing on its effects on vascular smooth muscle cells. We will delve into its well-established roles as a calcium channel antagonist and an alpha-1 adrenergic receptor blocker, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.[3][4]
Core Mechanism of Action: A Dual Antagonism
This compound exerts its primary vasodilatory and antihypertensive effects through a combination of two distinct molecular actions: blockade of L-type calcium channels and antagonism of alpha-1 adrenergic receptors in vascular smooth muscle.[1][4] This dual activity contributes to its efficacy in managing hypertension.[5]
Calcium Channel Blockade
Monatepil acts as a potent calcium channel antagonist, directly inhibiting the influx of extracellular calcium into vascular smooth muscle cells.[2][3] This action is crucial as the influx of calcium through L-type calcium channels is a primary trigger for the initiation of smooth muscle contraction.[6] By blocking these channels, Monatepil effectively reduces the intracellular calcium concentration available to bind with calmodulin, thereby preventing the activation of myosin light chain kinase and subsequent muscle contraction.[2][6]
The inhibitory effects of Monatepil on calcium-induced contractions have been quantified in various in vitro models.[3] For instance, in rat thoracic aorta, Monatepil demonstrated a pA2 value of 8.71 against calcium-induced contractions.[3] The S-enantiomer of Monatepil has been shown to be more potent in its calcium antagonistic activity compared to the R-enantiomer.[3]
Alpha-1 Adrenergic Receptor Antagonism
In addition to its calcium channel blocking properties, Monatepil is also a potent antagonist of alpha-1 adrenergic receptors.[3][4] These receptors, when activated by endogenous catecholamines like norepinephrine, trigger a signaling cascade that leads to vasoconstriction. Monatepil competitively blocks these receptors, thereby inhibiting this vasoconstrictive pathway.[4]
Studies have shown that Monatepil effectively inhibits phenylephrine-induced contractions in vascular tissues, with an IC50 value of 56.6 nmol/l in rabbit superior mesenteric artery.[3] Interestingly, unlike its calcium channel blocking activity, there is no significant difference in the alpha-1 adrenergic receptor blocking activity between the enantiomers of Monatepil.[3] It is estimated that this alpha-1 adrenoceptor blocking activity contributes to 20-35% of the overall hypotensive effect of Monatepil.[4]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the potency of this compound at its primary molecular targets in vascular smooth muscle.
| Parameter | Value | Experimental Model | Reference |
| pA2 (Calcium Antagonism) | 8.71 | Rat thoracic aorta | [3] |
| IC50 (Alpha-1 Blockade) | 56.6 nmol/l | Rabbit superior mesenteric artery (L-phenylephrine-induced contractions) | [3] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways in vascular smooth muscle that are modulated by this compound.
Caption: Monatepil's blockade of L-type calcium channels.
Caption: Monatepil's antagonism of alpha-1 adrenergic receptors.
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound on vascular smooth muscle.
Calcium Antagonistic Activity Assay
-
Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The endothelium is removed, and the aorta is cut into helical strips.
-
Experimental Setup: The aortic strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture. The strips are attached to an isometric force transducer to record changes in tension.
-
Protocol: The aortic strips are depolarized by a high-potassium solution to inactivate voltage-dependent sodium channels. Cumulative concentration-response curves for calcium chloride are then generated in the absence and presence of various concentrations of this compound.
-
Data Analysis: The pA2 value, a measure of antagonist potency, is calculated from the Schild plot of the data. This value represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.
Alpha-1 Adrenergic Receptor Blocking Activity Assay
-
Tissue Preparation: The superior mesenteric artery is isolated from male Japanese white rabbits. The artery is cut into helical strips.
-
Experimental Setup: Similar to the calcium antagonism assay, the arterial strips are mounted in an organ bath under controlled physiological conditions and connected to an isometric force transducer.
-
Protocol: Cumulative concentration-response curves for the alpha-1 adrenergic agonist, L-phenylephrine, are generated in the absence and presence of increasing concentrations of this compound.
-
Data Analysis: The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal agonist-induced contraction, is determined from the concentration-response curves.
Secondary Pharmacological Effects
While the primary mechanism of action of Monatepil on vascular smooth muscle is its dual calcium channel and alpha-1 adrenergic receptor blockade, some studies suggest a potential interaction with serotonin receptors. Serotonin can induce vascular smooth muscle contraction and proliferation, and its antagonism can contribute to vasodilation.[7][8][9] However, the contribution of this effect to Monatepil's overall pharmacological profile appears to be less significant than its primary activities.
Furthermore, Monatepil has been shown to have beneficial effects on lipid metabolism, including reducing total cholesterol and LDL cholesterol.[10][11][12] This effect is thought to be mediated by the up-regulation of hepatic LDL receptors, potentially linked to its alpha-1 adrenoceptor blocking activity.[11][12]
Conclusion
This compound's mechanism of action on vascular smooth muscle is a well-defined dual antagonism of L-type calcium channels and alpha-1 adrenergic receptors. This unique combination of activities results in potent vasodilation and a reduction in blood pressure. The quantitative data from in vitro studies provide a clear understanding of its potency at these two distinct molecular targets. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of cardiovascular pharmacology and drug development. Further investigation into its secondary pharmacological effects may reveal additional therapeutic benefits of this multifaceted compound.
References
- 1. Monatepil - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy of monatepil, a new calcium antagonist, in the treatment of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]
- 7. Direct and sensitizing effects of serotonin agonists and antagonists on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vascular smooth muscle serotonin and alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway and chemical characterization of Monatepil Maleate, a potent calcium channel blocker and α1-adrenergic receptor antagonist. The information presented herein is compiled from key patents and peer-reviewed scientific literature to support research and development activities.
Synthesis Pathway
The synthesis of Monatepil is a multi-step process culminating in the formation of the free base, which is then converted to its maleate salt. The primary synthesis route was disclosed by Dainippon Pharmaceutical Co., Ltd. in U.S. Patent 4,749,703 and further detailed in the Journal of Medicinal Chemistry (1991, 34, 927-934).
The synthesis can be logically divided into two main stages: the formation of a key intermediate, N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide, and its subsequent reaction with 1-(4-fluorophenyl)piperazine to yield Monatepil, followed by salt formation.
Experimental Protocols
Step 1: Synthesis of N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide
To a solution of 11-amino-6,11-dihydrodibenzo[b,e]thiepine in a suitable inert solvent such as dichloromethane, an equimolar amount of a base (e.g., triethylamine) is added. The mixture is cooled in an ice bath, and a solution of 4-chlorobutyryl chloride in the same solvent is added dropwise with stirring. The reaction is typically allowed to proceed at room temperature for several hours. After completion, the reaction mixture is washed with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and acidic byproducts. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide. This intermediate can be purified by recrystallization from a suitable solvent system, such as ethanol/hexane.
Step 2: Synthesis of Monatepil
The purified N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-chlorobutanamide is dissolved in a polar aprotic solvent like dimethylformamide (DMF). To this solution, 1-(4-fluorophenyl)piperazine, a base such as potassium carbonate, and a catalytic amount of a phase transfer catalyst (e.g., potassium iodide) are added. The reaction mixture is heated at an elevated temperature (e.g., 80-100 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and water is added to precipitate the crude Monatepil free base. The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform).
Step 3: Formation of this compound
The purified Monatepil free base is dissolved in a suitable solvent, such as ethanol. A solution of maleic acid (1 equivalent) in the same solvent is then added to the Monatepil solution with stirring. The mixture is typically heated to ensure complete dissolution and then allowed to cool to room temperature, followed by further cooling in an ice bath to induce crystallization of the maleate salt. The resulting white, crystalline solid of this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Synthesis Pathway Diagram
Chemical Characterization
A thorough chemical characterization of this compound is essential for its identification, purity assessment, and quality control. The following data has been compiled from various analytical studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀FN₃OS · C₄H₄O₄ | [1] |
| Molecular Weight | 591.69 g/mol | [1] |
| Melting Point | 149-150 °C | [2] |
| Appearance | White crystalline solid | [2] |
| Solubility | Soluble in acetic acid, dimethylformamide, methanol; Sparingly soluble in ethanol, chloroform, acetic anhydride, acetone; Practically insoluble in water, ether. | [2] |
Spectroscopic Data
While specific spectra are not publicly available, the expected characteristic signals based on the structure of this compound are described below. These are crucial for structural elucidation and confirmation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the dibenzothiepine and fluorophenyl rings, the aliphatic protons of the piperazine ring and the butyramide linker, and the vinylic protons of the maleate counter-ion. The integration of these signals would correspond to the number of protons in each chemical environment.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperazine and butyramide moieties, as well as the carboxylic acid and vinylic carbons of the maleate.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include N-H stretching of the amide, C=O stretching of the amide and the carboxylic acid of maleate, C-F stretching of the fluorophenyl group, and C-S stretching of the thiepine ring.
Mass Spectrometry (MS): Mass spectrometric analysis, typically using electrospray ionization (ESI), would show a prominent peak corresponding to the molecular ion of the Monatepil free base. Fragmentation patterns would provide further structural information, confirming the connectivity of the different molecular fragments.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying the amount of this compound in pharmaceutical formulations. A reverse-phase HPLC method is typically employed.
Experimental Protocol for HPLC Analysis: A validated HPLC method for the determination of Monatepil in plasma has been reported in the Journal of Chromatography B: Biomedical Sciences and Applications (1990, 532, 175-183). A similar method can be adapted for the analysis of the bulk drug substance.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where Monatepil shows significant absorbance (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard solution of known concentration.
Characterization Workflow
This guide provides a foundational understanding of the synthesis and characterization of this compound. For further in-depth analysis and experimental replication, consulting the primary literature cited is highly recommended.
References
A Technical Guide to the Pharmacological Profile of Monatepil Maleate as a Calcium Antagonist
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Monatepil Maleate (also known as AJ-2615) is a novel cardiovascular agent characterized by a unique dual mechanism of action: it functions as both a calcium channel antagonist and an alpha-1 adrenergic receptor blocker.[1][2] This dual pharmacology contributes to its potent antihypertensive effects, which are distinguished by a slow onset and long duration of action.[3] Beyond its primary role in blood pressure reduction, Monatepil exhibits a multifaceted profile that includes anti-atherosclerotic, lipid-lowering, and cardioprotective properties.[4][5] This technical guide provides an in-depth review of the pharmacological properties of this compound, with a specific focus on its calcium antagonist activities. It includes quantitative data from key in vitro and in vivo studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action: Dual Antagonism
Monatepil's primary therapeutic effects stem from its ability to simultaneously block two key pathways involved in vascular tone and blood pressure regulation.
-
Calcium Channel Antagonism: Monatepil inhibits the influx of extracellular calcium (Ca²⁺) into vascular smooth muscle cells and cardiomyocytes by blocking L-type voltage-gated calcium channels.[3][6] This action is the cornerstone of its vasodilatory and antihypertensive effects. The inhibition of Ca²⁺ influx prevents the activation of calmodulin and myosin light-chain kinase, leading to smooth muscle relaxation and a decrease in peripheral vascular resistance.[3][6]
-
Alpha-1 Adrenoceptor Antagonism: Concurrently, Monatepil acts as an antagonist at α1-adrenergic receptors.[1][7] This prevents norepinephrine from binding and inducing vasoconstriction, further contributing to vasodilation and a reduction in blood pressure.[7] Studies suggest that this α1-blocking activity accounts for approximately 20-35% of Monatepil's overall hypotensive effect.[7]
The synergy of these two mechanisms allows for effective blood pressure control and may contribute to the additional beneficial effects on lipid metabolism and atherosclerosis.[5]
Caption: Dual mechanism of this compound leading to vasodilation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from various in vitro and in vivo studies, highlighting Monatepil's potency and effects on different biological systems.
Table 1: In Vitro Receptor and Channel Activity
| Parameter | Assay | Tissue/Model | Value | Reference |
| pA₂ | Calcium-induced Contraction | Rat Thoracic Aorta | 8.71 | [1] |
| IC₅₀ | L-phenylephrine-induced Contraction | Rabbit Superior Mesenteric Artery | 56.6 nmol/L | [1] |
| Activity Ratio | Calcium Antagonistic Activity | N/A | Metabolites are 1/10th as active as parent compound | [1] |
| Stereoselectivity | Calcium Antagonistic Activity | N/A | (S)-enantiomer > Racemic > (R)-enantiomer | [1] |
Table 2: In Vitro and In Vivo Cardiovascular Effects
| Effect | Model | Dose/Concentration | Observation | Reference |
| Negative Chronotropy | Isolated Rabbit Atria | 3-10 µmol/L | Reduced spontaneous beats | [8] |
| Negative Inotropy | Papillary Muscles | 30 nmol/L - 10 µmol/L | Concentration-dependent decrease in contractile force | [8] |
| Hemodynamics | Anesthetized Open-Chest Dogs | 0.1-0.3 mg/kg i.v. | ↑ Cardiac Output, ↓ Blood Pressure, ↓ Total Peripheral Resistance | [8] |
| Myocardial Oxygen | Anesthetized Open-Chest Dogs | 0.1-0.3 mg/kg i.v. | ↑ Coronary Blood Flow, ↓ Myocardial O₂ Consumption | [8] |
| Cardiac Conduction | Langendorff Perfused Rabbit Heart | 100 nmol/L | Prolonged Atrio-His (AH) interval | [9] |
| Cardiac Conduction | Anesthetized Dogs | 0.1-1.0 mg/kg i.v. | No effect on AH interval | [9] |
| ECG Parameters | Conscious Hypertensive Dogs | 10 mg/kg/day p.o. (29 days) | Little effect on cardiac conduction system | [9] |
Table 3: Anti-Atherosclerotic and Lipid-Lowering Effects
| Effect | Model | Dose/Concentration | Observation | Reference |
| Lipid Profile | High-Cholesterol Fed Rabbits | 30 mg/kg p.o. (9 weeks) | Prevented increases in total cholesterol and β-lipoprotein | [4] |
| LDL Clearance | High-Cholesterol Fed Rabbits | 30 mg/kg p.o. (9 weeks) | Accelerated clearance of radiolabeled LDL from blood | [4] |
| Atherogenesis | High-Cholesterol Fed Monkeys | 30 mg/kg p.o. (6 months) | Suppressed aortic cholesterol elevation; Reduced atherogenic area | [5] |
| Foam Cell Aggregation | High-Cholesterol Fed Monkeys | 30 mg/kg p.o. (6 months) | Reduced foam cell aggregation in aorta and coronary arteries | [5] |
| Human Lipid Profile | Hypertensive Patients | N/A (12-week study) | ↓ Total Cholesterol, ↓ LDL Cholesterol, ↓ Apo B levels | [10] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for understanding how the pharmacological data were generated.
In Vitro Assessment of Vascular Activity
Objective: To determine the calcium antagonistic and alpha-1 blocking activity of this compound.
Protocol:
-
Tissue Preparation:
-
Rat Thoracic Aorta: Thoracic aortas are excised from male Wistar rats. The endothelium is removed, and the aorta is cut into helical strips.
-
Rabbit Superior Mesenteric Artery: Superior mesenteric arteries are isolated from rabbits for the α1-adrenoceptor blockade assay.
-
-
Experimental Setup: Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂. Tissue tension is recorded isometrically using a force-displacement transducer.
-
Calcium Antagonism Assay (Rat Aorta):
-
Tissues are bathed in a high-potassium, calcium-free solution to depolarize the cell membranes.
-
Cumulative concentration-response curves are generated by adding increasing concentrations of CaCl₂ to induce contractions.
-
The protocol is repeated after incubating the tissues with various concentrations of this compound.
-
The antagonistic effect is quantified by calculating the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1]
-
-
Alpha-1 Blockade Assay (Rabbit Artery):
-
Cumulative concentration-response curves are established for the α1-agonist L-phenylephrine.
-
The inhibitory effect of Monatepil is assessed by incubating the tissue with the compound before re-establishing the phenylephrine curve.
-
The IC₅₀ value (the concentration of Monatepil required to inhibit 50% of the maximal phenylephrine-induced contraction) is calculated.[1]
-
Caption: Workflow for in vitro calcium antagonism assay.
In Vivo Assessment of Anti-Atherosclerotic Effects
Objective: To evaluate the long-term effects of this compound on the development of atherosclerosis and hyperlipidemia in a relevant animal model.
Protocol:
-
Animal Model: Japanese monkeys (Macaca fuscata), whose lipid metabolism is similar to humans, are used.[5]
-
Diet-Induced Atherosclerosis: Animals are fed a high-cholesterol diet (e.g., 2% cholesterol + 6% corn oil) for an extended period (e.g., 6 months) to induce atherosclerosis.[5]
-
Drug Administration: A treatment group receives a daily oral dose of this compound (e.g., 30 mg/kg), while a control group receives a vehicle. The dose is selected to achieve plasma concentrations equivalent to those in human clinical therapy.[5]
-
Monitoring:
-
Plasma Lipids: Blood samples are collected periodically to measure total cholesterol, LDL, HDL, and apolipoproteins.[5]
-
Blood Pressure: Blood pressure is monitored to confirm the antihypertensive effect.
-
-
Terminal Analysis (at 6 months):
-
Animals are euthanized, and the aorta and coronary arteries are excised.
-
Gross Examination: The luminal surface of the aorta is stained (e.g., with Sudan IV) to quantify the total atherogenic (sudanophilic) area.[5]
-
Biochemical Analysis: Aortic tissue is analyzed for cholesterol content.[5]
-
Histological Examination: Sections of the aorta and coronary arteries are examined microscopically for the presence and extent of foam cell aggregation and plaque formation.[5]
-
Signaling Pathways and Broader Pharmacological Impact
Monatepil's dual antagonism initiates a cascade of effects that extend beyond simple vasodilation, contributing to its comprehensive cardiovascular protective profile.
Impact on Lipid Metabolism
The α1-adrenoceptor blocking activity of Monatepil is believed to play a significant role in its lipid-lowering effects. The proposed mechanism involves the up-regulation of hepatic LDL receptors.[4][5] By increasing the number of these receptors, the liver can more effectively clear LDL cholesterol from the bloodstream. Additionally, Monatepil may accelerate the conversion of cholesterol to bile acids in the liver, further promoting cholesterol catabolism.[4]
References
- 1. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monatepil - AdisInsight [adisinsight.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium antagonists and ACE inhibitors. Effect on endothelium and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the new calcium antagonist monatepil on cardiac function and myocardial oxygen supply and demand in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo electrocardiographic evaluation of the novel calcium antagonist monatepil on cardiac conduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stereoisomerism and Enantiomers of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chirality in Drug Development
In pharmaceutical sciences, the spatial arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its pharmacological and toxicological profile. A large proportion of synthetic drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. While physically and chemically similar in an achiral environment, enantiomers can interact differently with the chiral environment of the human body, such as receptors and enzymes. This can lead to one enantiomer (the eutomer) eliciting the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to adverse effects. Therefore, a thorough understanding and characterization of the stereoisomers of a drug candidate are critical for rational drug design and development.
Monatepil, a potent antihypertensive agent, is a chiral molecule that exists as a racemic mixture of two enantiomers.[1] This guide provides an in-depth technical overview of the stereoisomerism of Monatepil Maleate, focusing on the differential pharmacology of its enantiomers, methods for their separation and analysis, and potential strategies for their asymmetric synthesis.
Stereochemistry of this compound
Monatepil, chemically known as (±)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide, possesses a single chiral center at the C11 position of the dibenzothiepin ring. This gives rise to two enantiomers: (S)-Monatepil and (R)-Monatepil. The commercially available drug, this compound, is a racemic mixture of these two enantiomers.[1]
Differential Pharmacology of Monatepil Enantiomers
Monatepil exerts its antihypertensive effects through a dual mechanism of action: calcium channel blockade and α1-adrenergic receptor antagonism.[2][3] Research has demonstrated that these activities are stereoselective, with the two enantiomers exhibiting different potencies.
Calcium Channel Antagonism
The calcium antagonistic activity of Monatepil and its enantiomers has been evaluated in vitro. The (S)-enantiomer is a significantly more potent calcium channel blocker than the (R)-enantiomer. The racemic mixture exhibits an intermediate potency. The order of potency for calcium antagonistic activity is: (S)-Monatepil > Monatepil (racemate) > (R)-Monatepil.[1]
Alpha-1 Adrenergic Receptor Blockade
In contrast to its calcium channel blocking activity, there is no significant difference observed between the (S)- and (R)-enantiomers in their ability to block α1-adrenergic receptors.[1] Both enantiomers contribute to this aspect of the drug's mechanism of action.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data regarding the pharmacological activity of racemic this compound and the relative potency of its enantiomers.
| Pharmacological Activity | Compound | Parameter | Value | Reference |
| Calcium Channel Antagonism | This compound (Racemate) | pA2 (rat thoracic aorta) | 8.71 | [1] |
| (S)-Monatepil vs. (R)-Monatepil | Relative Potency | (S) > (R) | [1] | |
| Alpha-1 Adrenergic Receptor Blockade | This compound (Racemate) | IC50 (rabbit superior mesenteric artery) | 56.6 nmol/l | [1] |
| (S)-Monatepil vs. (R)-Monatepil | Relative Potency | (S) ≈ (R) | [1] |
Experimental Protocols
Proposed Method for Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To resolve and quantify the (S)- and (R)-enantiomers of Monatepil from the racemic mixture.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as one coated with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate), is recommended. These are known for their broad enantioselectivity for a wide range of chiral compounds.
-
Data acquisition and processing software.
Chromatographic Conditions (Starting Point for Method Development):
-
Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition would be 90:10 (v/v) n-hexane:isopropanol. An amine additive, such as diethylamine (0.1%), is often added to the mobile phase to improve peak shape for basic compounds like Monatepil.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Method Optimization:
-
The ratio of the non-polar solvent to the alcohol modifier in the mobile phase should be systematically varied to optimize the resolution and retention times of the enantiomers.
-
Different alcohol modifiers (e.g., methanol, ethanol, isopropanol) can be tested.
-
The concentration of the amine additive can be adjusted to improve peak symmetry.
-
The flow rate and column temperature can also be optimized to enhance separation efficiency.
Conceptual Strategy for Asymmetric Synthesis
The asymmetric synthesis of a single enantiomer of Monatepil would likely involve the stereoselective creation of the chiral center at the C11 position. A plausible strategy would be the asymmetric reduction of a prochiral ketone precursor.
Key Precursor: 6,11-dihydrodibenzo[b,e]thiepin-11-one.
Proposed Asymmetric Reduction Step: The prochiral ketone can be reduced to the corresponding chiral alcohol using a chiral reducing agent or a catalyst. Noyori's asymmetric hydrogenation using a chiral ruthenium-diphosphine-diamine complex is a well-established and powerful method for the enantioselective reduction of ketones.
General Synthetic Outline:
-
Asymmetric Reduction: The 6,11-dihydrodibenzo[b,e]thiepin-11-one is subjected to asymmetric hydrogenation using a chiral catalyst (e.g., RuCl2--INVALID-LINK--) and a hydrogen source (e.g., formic acid/triethylamine) to yield the desired enantiomer of 11-hydroxy-6,11-dihydrodibenzo[b,e]thiepine.
-
Activation of the Alcohol: The resulting chiral alcohol is then activated for nucleophilic substitution, for example, by conversion to a mesylate or tosylate.
-
Nucleophilic Substitution: The activated alcohol is reacted with an appropriate amine precursor to introduce the piperazine side chain. This step would require careful optimization to avoid racemization.
-
Final Coupling: The final amide bond formation would complete the synthesis of the target enantiomer of Monatepil.
This proposed route would provide direct access to a single enantiomer, avoiding the need for chiral resolution of a racemic mixture.
Visualizations
Caption: Dual mechanism of action of Monatepil enantiomers.
Caption: Experimental workflow for stereoselective analysis.
Conclusion
This compound is a clinically effective antihypertensive agent that is administered as a racemic mixture. However, its pharmacological activities are stereoselective, with the (S)-enantiomer being a more potent calcium channel antagonist than the (R)-enantiomer, while both enantiomers exhibit similar α1-adrenergic receptor blocking activity. This differential pharmacology highlights the importance of understanding the contribution of individual enantiomers to the overall therapeutic and safety profile of the drug. The development of robust analytical methods for chiral separation and efficient strategies for asymmetric synthesis are crucial for further investigation into the properties of the individual stereoisomers and for the potential development of an enantiopure formulation. The information presented in this guide provides a technical foundation for researchers and drug development professionals working with Monatepil and other chiral pharmaceuticals.
References
- 1. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Monatepil Maleate's Impact on Lipid Metabolism: An In-depth Technical Review of Early Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of early preclinical and clinical research on the effects of monatepil maleate on lipid metabolism. Monatepil, a dual-action calcium channel blocker and α1-adrenoceptor antagonist, has demonstrated significant lipid-lowering properties in various experimental models. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action to offer a thorough understanding of monatepil's metabolic effects.
Quantitative Effects on Lipid Parameters
Early investigations consistently revealed monatepil's ability to favorably modulate lipid profiles. The following tables summarize the quantitative data from key preclinical and clinical studies.
Preclinical Studies in Animal Models
Table 1: Effects of this compound on Plasma Lipids in High-Cholesterol Diet-Fed Rabbits
| Parameter | Control (High-Cholesterol Diet) | This compound (30 mg/kg/day) | Percentage Change | Study Duration |
| Total Cholesterol | Increased | Prophylactic effect against increase | Not specified | 9 weeks |
| β-Lipoprotein | Increased | Prophylactic effect against increase | Not specified | 9 weeks |
Data from Ikeno et al., 1998[1]
Table 2: Effects of this compound on Plasma Lipids in High-Cholesterol Diet-Fed Monkeys
| Parameter | Control (High-Cholesterol Diet) | This compound (30 mg/kg/day) | Outcome | Study Duration |
| Total Cholesterol | Increased | Preventive effect against increase | - | 6 months |
| Low-Density Lipoprotein (LDL) | Increased | Preventive effect against increase | - | 6 months |
| High-Density Lipoprotein (HDL) | Decreased | Preventive effect against decrease | - | 6 months |
Data from Anonymous, 1995[2]
Table 3: Effects of this compound on Hepatic Lipids and Enzymes in Cholesterol-Fed Monkeys
| Parameter | Control (Cholesterol Diet) | This compound (30 mg/kg/day) | Inhibition (%) | Study Duration |
| Hepatic ACAT Activity | ~7-fold increase | Inhibited increase | 51% | 6 months |
| Hepatic Esterified Cholesterol | ~16-fold increase | Inhibited increase | 71% | 6 months |
Data from Ishii et al., 1998[3]
Clinical Studies in Humans
Table 4: Effects of this compound on Serum Lipids in Patients with Mild-to-Moderate Hypertension (12-Week Study)
| Parameter | Baseline (Mean ± SD) | Post-treatment with Monatepil (Mean ± SD) | P-value |
| Total Cholesterol (mg/dL) | 253.8 ± 35.6 | 244.8 ± 38.6 | < 0.009 |
| Triglycerides | - | Tended to decrease | - |
Preliminary data from an interim report by Yoshino et al., 1997[4]
Table 5: Comparative Effects of Monatepil and Nitrendipine on Lipoprotein and Apolipoprotein Levels in Hypertensive Patients (12-Week Study)
| Parameter | Monatepil Group | Nitrendipine Group |
| Total Cholesterol | Significantly decreased | No change |
| LDL Cholesterol | Significantly decreased | No change |
| LDL/HDL Ratio | Significantly decreased | No change |
| Apolipoprotein B | Significantly decreased | No change |
| Lipoprotein(a) | Significantly decreased | Not specified |
| HDL Cholesterol | No significant change | No change |
| Apolipoprotein A-I | No significant change | No change |
| Apolipoprotein E | No significant change | No change |
Data from Yoshino et al., 1997[5]
Detailed Experimental Protocols
This section outlines the methodologies employed in the key studies cited, providing a deeper understanding of the experimental context.
High-Cholesterol Diet-Fed Rabbit Study
-
Animal Model: Male Japanese white rabbits.
-
Diet: High-cholesterol diet (containing 1% cholesterol).
-
Treatment: this compound was administered orally at a dose of 30 mg/kg, once daily for 9 weeks.
-
Lipid Analysis: Plasma total cholesterol and β-lipoprotein levels were measured.
-
Mechanism of Action Studies:
-
LDL Clearance: Low-density lipoprotein (LDL) labeled with [1α,2α(n)-³H]cholesterol was intravenously injected, and the clearance of radioactivity from the blood was monitored.
-
Bile Acid Excretion: Biliary excretion of [³H]-bile acids was measured.
-
Cholesterol Absorption: [1α,2α(n)-³H]cholesterol was orally administered to assess its absorption from the gastrointestinal tract.[1]
-
High-Cholesterol Diet-Fed Monkey Study
-
Animal Model: Monkeys (species not specified, noted to have lipid metabolism resembling humans).
-
Diet: High-cholesterol diet.
-
Treatment: Monatepil was administered orally at a daily dose of 30 mg/kg for 6 months.
-
Lipid Analysis: Plasma levels of total cholesterol, LDL, and HDL were determined.
-
Atherosclerosis Assessment: Aortic cholesterol content and the atherogenic (sudanophilic) area were measured. Histologic examination of the aorta and coronary arteries was performed to assess foam cell aggregation.[2]
Hepatic Enzyme Activity Study in Monkeys
-
Animal Model: Japanese monkeys on a cholesterol-rich diet.
-
Treatment: this compound was administered orally at 30 mg/kg/day for 6 months.
-
Enzyme Activity Assays:
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Activity: Measured in liver microsomes. A kinetic analysis was performed to determine the type of inhibition.
-
3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Reductase Activity: Assessed in vitro.
-
-
Lipid Analysis: Hepatic esterified cholesterol content and plasma very low-density lipoprotein (VLDL) and total cholesterol levels were measured.[3]
Human Skin Fibroblast Study
-
Cell Culture: Cultured human skin fibroblasts were used.
-
Treatment: Cells were treated with monatepil at a concentration of 2 x 10⁻⁵ M.
-
LDL Receptor Activity Assays:
-
Binding, Internalization, and Degradation: The binding, internalization, and degradation of ¹²⁵I-labeled LDL were measured.
-
-
Gene Expression Analysis:
-
LDL Receptor mRNA: Northern blot analysis was used to determine the levels of LDL receptor mRNA after a 6-hour treatment with monatepil.[6]
-
Clinical Trial in Hypertensive Patients
-
Study Design: A randomized, open-label, multicenter study.
-
Participants: 86 patients with mild-to-moderate hypertension. 39 patients were treated with monatepil and 33 with nitrendipine for 12 weeks.
-
Lipid and Lipoprotein Analysis: Serum levels of total cholesterol, LDL cholesterol, HDL cholesterol, the LDL/HDL ratio, apolipoprotein B, apolipoprotein A-I, apolipoprotein E, and lipoprotein(a) were measured.
-
Carbohydrate Metabolism: HbA1c levels were also assessed.[5]
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows based on the early research findings.
Caption: Proposed mechanisms of this compound's lipid-lowering effects.
Caption: Workflow for assessing Monatepil's effect on LDL receptor activity.
Summary of Mechanistic Insights
Early research suggests that this compound improves lipid metabolism through a multi-faceted approach:
-
Upregulation of Hepatic LDL Receptors: A key mechanism appears to be the upregulation of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the plasma.[1][2] This effect is likely mediated by its α1-adrenoceptor blocking activity.[2] Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, which lack functional LDL receptors, showed that monatepil did not suppress the increase in plasma lipids, supporting the crucial role of these receptors in its lipid-lowering action.[1] Furthermore, research in human skin fibroblasts demonstrated that monatepil increases LDL receptor binding, internalization, and degradation, along with an increase in LDL receptor mRNA levels.[6]
-
Inhibition of ACAT: Monatepil has been shown to noncompetitively inhibit acyl-CoA:cholesterol acyltransferase (ACAT) in the liver.[3][7] This inhibition leads to a reduction in the esterification of cholesterol, which in turn is correlated with lower hepatic esterified cholesterol content and reduced plasma VLDL and total cholesterol levels.[3]
-
Enhanced Cholesterol Catabolism: Studies in rabbits suggest that monatepil accelerates the conversion of free cholesterol to bile acids in the liver, thereby promoting cholesterol catabolism and excretion.[1]
-
Inhibition of Cholesterol Absorption: There is some evidence to suggest that monatepil may also modestly inhibit the absorption of dietary cholesterol from the gastrointestinal tract.[1]
References
- 1. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on acyl-CoA:cholesterol acyltransferase activity in the liver of cholesterol-fed Japanese monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Noninvasive quantitative evaluation of early atherosclerosis and the effect of monatepil, a new antihypertensive agent. An interim report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic blocking activity, on the low-density lipoprotein receptor in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
In Vitro Profile of Monatepil Maleate: A Technical Overview of its α1-Adrenoceptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies characterizing the α1-adrenoceptor blocking properties of Monatepil Maleate. The document synthesizes key quantitative data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.
Core Quantitative Data Summary
The α1-adrenoceptor antagonistic activity of this compound and its metabolites has been quantified through functional assays. The following tables summarize the key findings from these initial in vitro investigations.
Table 1: α1-Adrenoceptor Antagonistic Activity of this compound
| Compound | Assay | Tissue Preparation | Agonist | Parameter | Value |
| This compound | Functional Antagonism | Rabbit Superior Mesenteric Artery | l-phenylephrine | IC50 | 56.6 nmol/l[1] |
| This compound | Functional Antagonism | Rat Thoracic Aorta | Calcium | pA2 | 8.71[1] |
Table 2: α1-Adrenoceptor Blocking Activity of this compound Metabolites
| Metabolite | Activity Compared to this compound |
| AJ-2615-sulfoxide A | Similar to or slightly more potent[1] |
| AJ-2615-sulfoxide B | Similar to or slightly more potent[1] |
| AJ-2615-sulfone | Similar to or slightly more potent[1] |
Key Experimental Protocols
The following sections detail the methodologies employed in the foundational in vitro studies of this compound's α1-adrenoceptor blockade.
Functional Antagonism in Rabbit Superior Mesenteric Artery
This assay assesses the ability of this compound to inhibit the contractile response induced by an α1-adrenoceptor agonist in a vascular smooth muscle preparation.
1. Tissue Preparation:
- Male rabbits are euthanized, and the superior mesenteric artery is immediately excised and placed in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
- The artery is cleaned of adherent connective tissue and cut into rings of approximately 2-3 mm in width.
- The arterial rings are suspended between two stainless steel hooks in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One hook is fixed, while the other is connected to an isometric force transducer to record changes in tension.
2. Experimental Procedure:
- The arterial rings are allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, with the physiological salt solution being replaced every 15-20 minutes.
- A submaximal contraction is induced with a high concentration of potassium chloride (e.g., 80 mM) to test the viability of the tissue.
- After a washout period, a cumulative concentration-response curve to the α1-adrenoceptor agonist, l-phenylephrine, is established.
- The tissues are then incubated with varying concentrations of this compound for a predetermined period (e.g., 30-60 minutes).
- Following incubation, a second cumulative concentration-response curve to l-phenylephrine is generated in the presence of this compound.
3. Data Analysis:
- The contractile responses are measured as a percentage of the maximal contraction induced by l-phenylephrine in the absence of the antagonist.
- The IC50 value, the concentration of this compound that inhibits 50% of the maximal response to l-phenylephrine, is calculated from the concentration-response curves.
Determination of pA2 Value in Rat Thoracic Aorta
This method is utilized to quantify the competitive antagonism of this compound at the α1-adrenoceptors.
1. Tissue Preparation:
- Male rats are euthanized, and the thoracic aorta is carefully dissected and placed in a cold, oxygenated physiological salt solution.
- The aorta is cleaned of surrounding tissue and cut into helical strips or rings.
- The preparations are mounted in organ baths under similar conditions as described for the rabbit superior mesenteric artery.
2. Experimental Procedure:
- The tissues are allowed to equilibrate, and their viability is confirmed with a potassium chloride-induced contraction.
- The tissues are depolarized by replacing the normal physiological salt solution with a high-potassium, calcium-free solution.
- A cumulative concentration-response curve to calcium chloride is then established in the depolarized tissue, inducing vasoconstriction.
- The tissues are washed and then incubated with different concentrations of this compound.
- A series of cumulative concentration-response curves to calcium chloride are then generated in the presence of each concentration of this compound.
3. Data Analysis:
- The dose-ratio is calculated for each concentration of the antagonist. The dose-ratio is the ratio of the agonist concentration required to produce a certain level of response in the presence and absence of the antagonist.
- A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.
- The pA2 value is determined as the x-intercept of the Schild regression line. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a dose-ratio of 2.
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the in vitro assessment of this compound's α1-adrenoceptor blockade.
Caption: α1-Adrenoceptor signaling pathway in vascular smooth muscle.
Caption: Experimental workflow for in vitro functional antagonism studies.
References
Monatepil Maleate: A Technical Guide to Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties and solubility of Monatepil Maleate. The information is curated for researchers, scientists, and professionals involved in drug development, offering critical data for formulation, bioavailability, and pharmacokinetic studies.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C32H34FN3O5S | [2] |
| Molecular Weight | 591.69 g/mol | [2] |
| Melting Point | 149-150 °C | |
| pKa (Predicted) | 7.8 (most basic) | |
| logP (Predicted) | 5.4 |
Note on Predicted Values: The pKa and logP values are predicted using established computational models and should be considered as estimates. Experimental determination is recommended for definitive characterization.
Solubility Profile
The solubility of this compound has been qualitatively described in various solvents. Quantitative data from publicly available literature is limited. The following table summarizes the available solubility information.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) |
| Water | Practically Insoluble | Data not available |
| Ethanol | Sparingly Soluble | Data not available |
| Methanol | Soluble | Data not available |
| Acetic Acid | Soluble | Data not available |
| Dimethylformamide (DMF) | Soluble | Data not available |
| Chloroform | Sparingly Soluble | Data not available |
| Acetic Anhydride | Sparingly Soluble | Data not available |
| Acetone | Sparingly Soluble | Data not available |
| Ether | Practically Insoluble | Data not available |
Experimental Protocols
The determination of the physicochemical properties outlined above requires standardized experimental protocols to ensure accuracy and reproducibility. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point of this compound can be determined using the capillary melting point method.
Workflow for Melting Point Determination
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound in various solvents can be determined using the shake-flask method, a gold standard for solubility assessment.
Workflow for Shake-Flask Solubility Determination
Procedure:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
The saturated solution is then separated from the undissolved solid by centrifugation and/or filtration.
-
The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Signaling Pathways
This compound exerts its therapeutic effects through the dual antagonism of L-type calcium channels and α1-adrenergic receptors.[3]
L-type Calcium Channel Blockade
By blocking L-type calcium channels, this compound inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and a decrease in cardiac contractility.
Signaling Pathway of L-type Calcium Channel Blockade
α1-Adrenergic Receptor Antagonism
This compound also acts as an antagonist at α1-adrenergic receptors, primarily on vascular smooth muscle. This action inhibits the vasoconstrictor effects of catecholamines like norepinephrine.
Signaling Pathway of α1-Adrenergic Receptor Antagonism
References
The Pivotal Role of the Dibenzothiepin Moiety in Monatepil Maleate's Dual Pharmacological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil maleate, a potent antihypertensive agent, exhibits a unique dual mechanism of action, functioning as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This technical guide delves into the critical role of its core chemical structure, the dibenzothiepin moiety, in dictating this pharmacological activity. Through an analysis of structure-activity relationships, experimental data, and signaling pathways, this document elucidates the molecular interactions and therapeutic implications stemming from this key structural feature. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.
Introduction
This compound, chemically known as (±)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide monomaleate, has demonstrated significant efficacy in the management of hypertension and has also been investigated for its antiatherosclerotic and lipid-lowering properties.[1][2] Its therapeutic versatility is attributed to its ability to simultaneously target two key pathways in blood pressure regulation: the influx of calcium into vascular smooth muscle cells and the signaling cascade initiated by α1-adrenergic receptors. The tricyclic dibenzothiepin core is central to these activities, providing the structural scaffold necessary for high-affinity binding to both targets.
The Dibenzothiepin Moiety and its Influence on Pharmacological Activity
The dibenzothiepin nucleus is a rigid, three-ring system that plays a crucial role in the spatial orientation of the side chains responsible for receptor interaction. Structure-activity relationship (SAR) studies, including the evaluation of stereoisomers and metabolites, have provided valuable insights into how this moiety governs the dual antagonism of this compound.
Stereoselectivity in Calcium Channel Blockade
A key study investigating the enantiomers of this compound revealed a distinct stereoselectivity in its calcium antagonistic activity. The (S)-enantiomer exhibits significantly greater potency as a calcium channel blocker compared to the (R)-enantiomer.[3] This suggests that the specific three-dimensional arrangement of the substituents on the dibenzothiepin ring is critical for optimal interaction with the L-type calcium channel. In contrast, the α1-adrenergic receptor blocking activity shows no significant difference between the two enantiomers, indicating a less stringent stereochemical requirement for binding to this receptor.[3]
Impact of Metabolism on the Dibenzothiepin Core
Metabolism of this compound primarily involves oxidation of the sulfur atom within the dibenzothiepin ring, leading to the formation of sulfoxide and sulfone metabolites.[3] These modifications have a profound impact on the drug's activity profile. The calcium antagonistic activity of the metabolites is significantly reduced, being approximately one-tenth of the parent compound.[3] Conversely, the α1-adrenergic receptor blocking activity of the metabolites is either maintained or slightly enhanced compared to this compound.[3] This divergence in activity upon metabolism underscores the sensitivity of the calcium channel interaction to electronic and steric changes on the dibenzothiepin core, while the α1-adrenergic receptor interaction is more tolerant of such modifications.
Quantitative Analysis of In Vitro Activity
The dual activity of this compound and the influence of its dibenzothiepin moiety have been quantified in various in vitro assays. The following tables summarize key data from these studies.
| Compound | Calcium Antagonistic Activity (pA2) | α1-Adrenergic Receptor Blocking Activity (IC50, nmol/l) |
| This compound | 8.71 | 56.6 |
| (S)-enantiomer | > this compound | No significant difference from (R)-enantiomer |
| (R)-enantiomer | < this compound | No significant difference from (S)-enantiomer |
| Sulfoxide Metabolites | ~1/10 of this compound | Similar to or slightly more potent than this compound |
| Sulfone Metabolite | ~1/10 of this compound | Similar to or slightly more potent than this compound |
Table 1: Comparative in vitro activities of this compound, its enantiomers, and metabolites. The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Signaling Pathways
The therapeutic effects of this compound are a direct consequence of its interference with two distinct signaling pathways in vascular smooth muscle cells.
α1-Adrenergic Receptor Antagonism
Norepinephrine, released from sympathetic nerve endings, binds to α1-adrenergic receptors on vascular smooth muscle cells. This activates a Gq-protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to vasoconstriction. This compound, by blocking the α1-adrenergic receptor, prevents the initiation of this cascade, leading to vasodilation.
Calcium Channel Blockade
L-type voltage-gated calcium channels are crucial for the influx of extracellular calcium into vascular smooth muscle cells in response to membrane depolarization. This influx of calcium is a primary trigger for muscle contraction. This compound directly binds to and blocks these channels, thereby inhibiting calcium entry and promoting vasodilation. The stereoselective nature of this interaction, with the (S)-enantiomer being more potent, highlights the specific conformational requirements for binding to the channel protein, a characteristic conferred by the rigid dibenzothiepin scaffold.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the activity of this compound.
Calcium-Induced Contraction in Rat Thoracic Aorta
This assay assesses the calcium antagonistic activity of a compound.
Protocol:
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of adherent connective tissue and cut into helical strips (2 mm wide, 20 mm long).
-
Mounting: The aortic strips are mounted in organ baths containing a high-potassium (60 mM KCl), calcium-free Krebs-Henseleit solution and maintained at 37°C, gassed with 95% O2 and 5% CO2. The strips are equilibrated for 60 minutes under a resting tension of 2g.
-
Depolarization: The high-potassium solution depolarizes the cell membranes, opening voltage-gated calcium channels.
-
Cumulative Calcium Concentration-Response Curve: Calcium chloride is cumulatively added to the organ bath to obtain a concentration-response curve for calcium-induced contraction.
-
Antagonist Incubation: After washing out the calcium, the tissues are incubated with this compound or its analogs at various concentrations for 30 minutes.
-
Second Calcium Concentration-Response Curve: A second cumulative calcium concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis: The pA2 value is calculated from the shift in the calcium concentration-response curve caused by the antagonist.
References
- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Activity Relationship of Monatepil Maleate and its Analogs: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monatepil Maleate, a novel antihypertensive agent, exhibits a unique pharmacological profile characterized by its dual antagonism of L-type calcium channels and α1-adrenergic receptors. This dual mechanism of action not only contributes to its potent blood pressure-lowering effects but may also offer additional therapeutic benefits, including anti-atherosclerotic and plasma lipid-lowering properties. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound and its known analogs. We will explore the key structural features that govern its dual activities, present quantitative biological data, detail the experimental methodologies used for its evaluation, and illustrate the relevant signaling pathways.
Introduction
Hypertension is a major risk factor for cardiovascular diseases, and its management often requires multi-faceted therapeutic approaches. This compound (also known as AJ-2615) is a dihydrodibenzothiepin derivative that was developed to combine two effective antihypertensive mechanisms in a single molecule: blockade of voltage-gated L-type calcium channels and antagonism of α1-adrenergic receptors.[1][2][3] This dual action allows for vasodilation through two distinct pathways, potentially leading to a more potent and balanced antihypertensive effect.[2] Furthermore, the α1-adrenoceptor blocking activity may contribute to favorable effects on lipid metabolism.[4] Understanding the relationship between the chemical structure of Monatepil and its biological activities is crucial for the design of new, more potent, and selective analogs.
Core Structure and Pharmacophore
The chemical structure of Monatepil, (±)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide, can be dissected into three key pharmacophoric components:
-
The Dibenzothiepin Moiety: This tricyclic system is a key structural feature, and its stereochemistry at the 11-position is critical for calcium channel blocking activity.
-
The N-phenylpiperazine Group: This portion of the molecule is primarily responsible for the α1-adrenergic receptor antagonism. The substitution on the phenyl ring can influence affinity and selectivity.
-
The Butyramide Linker: This four-carbon chain with an amide group connects the dibenzothiepin and piperazine moieties, and its length and nature can impact the overall activity and pharmacokinetic properties.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for this compound, its enantiomers, and its major metabolites. The data is primarily derived from in vitro studies on isolated tissue preparations.
Table 1: Calcium Channel Antagonistic Activity of Monatepil and its Analogs
| Compound | Calcium Antagonistic Activity (pA2) | Relative Potency |
| This compound (racemate) | 8.71 | 1 |
| (S)-enantiomer | > Monatepil | More Potent |
| (R)-enantiomer | < Monatepil | Less Potent |
| AJ-2615-sulfoxide A (metabolite) | ~1/10 of Monatepil | Less Potent |
| AJ-2615-sulfoxide B (metabolite) | ~1/10 of Monatepil | Less Potent |
| AJ-2615-sulfone (metabolite) | ~1/10 of Monatepil | Less Potent |
pA2 values were determined from the inhibition of calcium-induced contractions in rat thoracic aorta.
Table 2: α1-Adrenergic Receptor Blocking Activity of Monatepil and its Analogs
| Compound | α1-Adrenergic Blocking Activity (IC50, nmol/L) | Relative Potency |
| This compound (racemate) | 56.6 | 1 |
| (S)-enantiomer | No significant difference from racemate | ~1 |
| (R)-enantiomer | No significant difference from racemate | ~1 |
| AJ-2615-sulfoxide A (metabolite) | Similar to or slightly more potent than Monatepil | ~1 to >1 |
| AJ-2615-sulfoxide B (metabolite) | Similar to or slightly more potent than Monatepil | ~1 to >1 |
| AJ-2615-sulfone (metabolite) | Similar to or slightly more potent than Monatepil | ~1 to >1 |
IC50 values were determined from the inhibition of L-phenylephrine-induced contractions in rabbit superior mesenteric artery.
SAR Insights:
-
Stereochemistry is crucial for calcium channel antagonism: The (S)-enantiomer of Monatepil is more potent than the (R)-enantiomer, indicating a specific stereochemical requirement for interaction with the L-type calcium channel.
-
α1-adrenergic receptor blockade is not stereoselective: Both enantiomers exhibit similar α1-blocking activity, suggesting that the binding pocket of the α1-adrenergic receptor is more accommodating to the stereochemistry at the dibenzothiepin core.
-
Metabolism of the dibenzothiepin sulfur atom reduces calcium channel blocking activity: Oxidation of the sulfur atom to a sulfoxide or sulfone dramatically decreases the calcium antagonistic potency.
-
α1-adrenergic blocking activity is maintained or slightly enhanced upon metabolism: The sulfoxide and sulfone metabolites retain or even slightly improve their α1-blocking activity, indicating that the N-phenylpiperazine moiety is the primary determinant for this interaction and is not negatively impacted by the oxidation of the dibenzothiepin ring.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to characterize the dual activity of Monatepil and its analogs.
Calcium Channel Antagonistic Activity Assay (Isolated Rat Thoracic Aorta)
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is excised and placed in a Krebs-Henseleit solution. The aorta is cleaned of connective tissue and cut into rings of 2-3 mm in length.
-
Mounting: The aortic rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2. The rings are placed under a resting tension of 2g.
-
Equilibration: The tissues are allowed to equilibrate for 60-90 minutes, with the buffer being replaced every 15-20 minutes.
-
Depolarization and Contraction: The tissues are depolarized by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 60 mM KCl) solution, which induces contraction by opening voltage-gated calcium channels.
-
Cumulative Concentration-Response Curve: After washing and re-equilibration, cumulative concentrations of a standard calcium channel agonist (e.g., CaCl2) are added to elicit concentration-dependent contractions.
-
Inhibition Assay: The tissues are incubated with various concentrations of the test compound (e.g., this compound) for a predetermined period (e.g., 30 minutes) before repeating the cumulative addition of the calcium channel agonist.
-
Data Analysis: The contractile responses are measured isometrically. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to quantify the antagonistic potency.
α1-Adrenergic Receptor Blocking Activity Assay (Isolated Rabbit Superior Mesenteric Artery)
-
Tissue Preparation: Male rabbits are euthanized, and the superior mesenteric artery is excised and placed in a physiological salt solution. The artery is cleaned and cut into helical strips or rings.
-
Mounting and Equilibration: The tissue preparations are mounted in an organ bath under a resting tension (e.g., 1g) and allowed to equilibrate in a similar manner to the aortic rings.
-
Agonist-Induced Contraction: A specific α1-adrenergic receptor agonist, such as L-phenylephrine, is added to the organ bath to induce a submaximal contraction.
-
Inhibition Assay: After washing and re-equilibration, the tissues are incubated with various concentrations of the test compound (e.g., this compound). The α1-agonist is then re-added, and the inhibition of the contractile response is measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced contraction (IC50) is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The dual mechanism of action of this compound targets two distinct signaling pathways that regulate vascular smooth muscle contraction.
Caption: Dual signaling pathways targeted by this compound in vascular smooth muscle cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of dual-acting analogs like Monatepil.
Caption: A representative workflow for the development of Monatepil analogs.
Conclusion
The structural activity relationship of this compound reveals a fascinating example of a dual-acting cardiovascular agent. The dibenzothiepin core, particularly its stereochemistry, is a key determinant of calcium channel antagonism, while the N-phenylpiperazine moiety drives α1-adrenergic receptor blockade. The available data on its metabolites underscores the distinct structural requirements for these two activities. While a comprehensive SAR study on a wider range of analogs is not publicly available, the existing information provides a solid foundation for the rational design of new dual-acting antihypertensive agents. Future research could focus on modifying the linker and the substitution patterns on the aromatic rings to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and workflow provided herein offer a roadmap for researchers in the field of cardiovascular drug discovery.
References
- 1. Monatepil - AdisInsight [adisinsight.springer.com]
- 2. AJ-2615, a long-acting Ca2+ channel antagonist with a novel structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic properties of a novel Ca2+ entry blocker, AJ-2615, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Monatepil Maleate in Rabbit Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Monatepil Maleate in rabbit models of atherosclerosis, summarizing key quantitative data and detailing experimental protocols based on published research. The information is intended to guide researchers in designing and executing studies to evaluate the anti-atherosclerotic potential of this compound.
Introduction
This compound is a novel compound with dual pharmacological actions as a calcium channel blocker and an α1-adrenoceptor antagonist.[1][2] This unique profile suggests potential therapeutic benefits in cardiovascular diseases, including hypertension and atherosclerosis. Studies in animal models, particularly in high-cholesterol-fed rabbits, have been instrumental in elucidating its anti-atherosclerotic and lipid-lowering effects.[1] The primary mechanism of action is believed to involve the up-regulation of hepatic low-density lipoprotein (LDL) receptors, alongside potential anti-lipid peroxidation activities.[1][3]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in rabbit and other relevant animal models of atherosclerosis.
Table 1: Effects of this compound on Plasma Lipids
| Animal Model | Treatment Group | Dose & Duration | Total Cholesterol | β-Lipoprotein | LDL Cholesterol | HDL Cholesterol | Reference |
| High-Cholesterol Diet-Fed Rabbits | This compound | 30 mg/kg/day (p.o.) for 9 weeks | Prophylactic effect against increase | Prophylactic effect against increase | N/A | N/A | [1] |
| High-Cholesterol Diet-Fed Monkeys | This compound | 30 mg/kg/day (p.o.) for 6 months | Preventive effect against increase | N/A | Preventive effect against increase | Preventive effect against decrease | [3] |
N/A: Data not available in the cited literature.
Table 2: Effects of this compound on Atherosclerotic Lesions
| Animal Model | Treatment Group | Dose & Duration | Aortic Cholesterol | Atherogenic (Sudanophilic) Area | Foam Cell Aggregation | Reference |
| High-Cholesterol Diet-Fed Monkeys | This compound | 30 mg/kg/day (p.o.) for 6 months | Suppressed elevation | Reduced | Little aggregation observed | [3] |
Experimental Protocols
This section details the methodologies for key experiments involving the in vivo administration of this compound in rabbit models of atherosclerosis.
Animal Model: High-Cholesterol Diet-Induced Atherosclerosis in Rabbits
-
Animal Species: New Zealand White rabbits are commonly used due to their susceptibility to diet-induced hypercholesterolemia and atherosclerosis.
-
Diet: Atherosclerosis is induced by feeding a high-cholesterol diet. A typical diet consists of standard rabbit chow supplemented with 1% cholesterol and 6% coconut or peanut oil. The duration of the high-cholesterol diet feeding to establish atherosclerosis is typically 8 to 12 weeks.
-
Housing and Care: Rabbits should be housed individually in cages under controlled temperature and a 12-hour light/dark cycle with ad libitum access to food and water.
Drug Administration
-
Compound: this compound
-
Dosage: A commonly reported effective oral dose is 30 mg/kg of body weight.[1]
-
Route of Administration: Oral (p.o.), typically administered once daily. The compound can be suspended in a suitable vehicle such as a 0.5% carboxymethyl cellulose solution.
-
Treatment Duration: Treatment duration in rabbit models is often around 9 weeks to assess the prophylactic effects on the development of atherosclerosis.[1]
Blood Sampling and Biochemical Analysis
-
Blood Collection: Blood samples are typically collected from the marginal ear vein or central ear artery of the rabbits at baseline and at specified intervals throughout the study.
-
Plasma Separation: Whole blood is centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Lipid Profile Analysis: Plasma samples are analyzed for total cholesterol, triglycerides, LDL cholesterol, and HDL cholesterol using standard enzymatic assay kits.
Quantification of Atherosclerotic Lesions
-
Aorta Dissection: At the end of the treatment period, rabbits are euthanized, and the entire aorta is carefully dissected from the aortic arch to the iliac bifurcation.
-
Preparation: The aorta is opened longitudinally, cleaned of any adhering tissue, and pinned flat on a wax pan.
-
Staining: The intimal surface of the aorta is stained with a lipid-soluble dye, such as Sudan IV, which selectively stains atherosclerotic plaques red.
-
Quantification: The stained aorta is photographed, and the total aortic surface area and the red-stained lesion area are quantified using image analysis software (e.g., ImageJ). The extent of atherosclerosis is expressed as the percentage of the total aortic surface area covered by lesions.
-
Tissue Processing: Segments of the aorta, particularly the aortic arch and thoracic aorta, are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning: 5 µm thick cross-sections are cut from the paraffin blocks.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to visualize the general morphology of the plaque, including the presence of foam cells and the thickness of the intima.
-
Analysis: Microscopic examination is performed to assess plaque composition and characteristics.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed multi-faceted mechanism of action of this compound.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound.
Logical Relationship of this compound's Dual Action
Caption: The relationship between this compound's dual actions.
References
- 1. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Monatepil Maleate Purity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the determination of purity and the identification of potential impurities of Monatepil Maleate, a potent calcium channel blocker and α1-adrenoceptor antagonist. The spectroscopic techniques covered include Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These methods are fundamental in the quality control and stability testing of active pharmaceutical ingredients (APIs) and finished drug products.
Introduction
This compound, chemically known as (±)-N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-4-(4-fluorophenyl)-1-piperazinebutanamide maleate, is a pharmaceutical agent with dual therapeutic action, functioning as both a calcium channel blocker and an α1-adrenoceptor antagonist.[1][2] Its efficacy and safety are intrinsically linked to its purity. The presence of impurities, arising from the manufacturing process or degradation, can impact the therapeutic effect and potentially introduce toxicity. Therefore, robust analytical methods are crucial for ensuring the quality and consistency of this compound.
This application note details the use of several spectroscopic techniques for the comprehensive analysis of this compound purity.
Mechanism of Action Signaling Pathway
Monatepil exhibits its therapeutic effects by modulating two distinct signaling pathways. As a calcium channel blocker, it inhibits the influx of Ca2+ ions into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure. Concurrently, as an α1-adrenoceptor antagonist, it blocks the binding of norepinephrine to α1-adrenergic receptors on vascular smooth muscle, further contributing to vasodilation.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a rapid and straightforward method for the quantitative analysis of this compound in bulk and dosage forms. The technique relies on the absorption of ultraviolet or visible light by the chromophoric moieties within the molecule.
Experimental Workflow
Protocol
-
Solvent Selection: Methanol is a suitable solvent for this compound.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). From this, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in methanol to obtain a concentration within the calibration range.
-
Spectrophotometric Analysis:
-
Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar structures, the λmax is expected to be around 270 nm.[3]
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Quantitative Data
| Parameter | Value | Reference |
| Solvent | Methanol | [3] |
| Wavelength (λmax) | ~ 270 nm | [3] |
| Linearity Range | 10-60 µg/mL | [3] |
| Correlation Coefficient (r²) | > 0.999 | [3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for the identification of this compound and the detection of polymorphic forms or impurities with different functional groups. The FT-IR spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the bonds within the molecule.
Experimental Workflow
Protocol
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.
-
-
Spectroscopic Analysis:
-
Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.
-
-
Data Analysis: Compare the obtained spectrum with that of a this compound reference standard. The presence of additional peaks or shifts in characteristic peaks may indicate the presence of impurities.
Expected Characteristic FT-IR Peaks
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3300-3500 | N-H Stretch | Amide | [4][5] |
| ~3000-3100 | C-H Stretch | Aromatic | [4] |
| ~2800-3000 | C-H Stretch | Aliphatic | [4] |
| ~1630-1680 | C=O Stretch | Amide (Amide I) | [5] |
| ~1580-1620 | C=C Stretch | Aromatic | [4] |
| ~1200-1300 | C-N Stretch | Amine/Amide | [4][5] |
| ~1100-1250 | C-F Stretch | Aryl-F | [6] |
| ~650-750 | C-S Stretch | Thioether | [7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of this compound and the identification and quantification of impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Experimental Workflow
Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Analysis:
-
Acquire ¹H and ¹³C NMR spectra.
-
For detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Analysis:
-
Assign the chemical shifts to the respective protons and carbons of the this compound structure.
-
Identify signals corresponding to impurities by comparing the spectrum with that of a reference standard.
-
Quantify impurities by integrating their signals relative to a known signal of the main compound or an internal standard.
-
Expected ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
Note: The following are estimated chemical shifts based on the analysis of structural fragments. Actual values may vary.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons (Dibenzothiepin) | 7.0 - 7.8 | 125 - 145 |
| Aromatic Protons (Fluorophenyl) | 6.9 - 7.2 | 115 - 165 (with C-F coupling) |
| CH (Dibenzothiepin) | ~5.5 | ~50 |
| CH₂ (Dibenzothiepin) | 3.5 - 4.5 | 30 - 40 |
| CH₂ (Piperazine) | 2.5 - 3.5 | 45 - 55 |
| CH₂ (Aliphatic Chain) | 1.5 - 2.5 | 20 - 35 |
| NH (Amide) | 8.0 - 8.5 | N/A |
| C=O (Amide) | N/A | ~170 |
| Maleate Protons | ~6.0 | ~130 |
| Maleate Carboxyls | N/A | ~167 |
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a highly sensitive and specific method for the identification and quantification of this compound and its impurities. It provides information about the molecular weight and fragmentation pattern of the analyte.
Experimental Workflow
Protocol
-
Sample Preparation: Dissolve the sample in a suitable solvent, typically the mobile phase used for LC.
-
LC-MS Analysis:
-
Inject the sample into an LC-MS system.
-
Use a suitable chromatographic method to separate this compound from its impurities.
-
Acquire mass spectra using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation of impurities.
-
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion of this compound.
-
Identify potential impurities by their m/z values.
-
Elucidate the structure of impurities by analyzing their fragmentation patterns.
-
Expected Mass Spectrometric Data
| Parameter | Expected Value |
| Molecular Formula (Monatepil base) | C₃₁H₃₄FN₃OS |
| Molecular Weight (Monatepil base) | 515.69 g/mol |
| [M+H]⁺ (Monatepil base) | m/z 516.24 |
| Key Fragmentation Ions (m/z) | |
| Dibenzothiepin moiety | ~211 |
| Fluorophenylpiperazine moiety | ~179 |
| Loss of the butyramide linker | Fragments corresponding to the piperazine and dibenzothiepin portions |
Conclusion
The spectroscopic techniques outlined in this document provide a comprehensive framework for the purity analysis of this compound. UV-Visible spectroscopy offers a simple and rapid method for quantitative analysis. FT-IR spectroscopy is invaluable for identification and screening. NMR spectroscopy provides detailed structural information for both the API and its impurities. Finally, mass spectrometry, especially when coupled with liquid chromatography, delivers high sensitivity and specificity for impurity profiling. The combined use of these techniques is essential for ensuring the quality, safety, and efficacy of this compound in pharmaceutical development and manufacturing.
References
- 1. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothia zepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Anti-Arrhythmic Properties of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established techniques and experimental protocols for assessing the anti-arrhythmic properties of Monatepil Maleate. This compound is a drug known for its dual action as a calcium channel blocker and an α1-adrenergic receptor antagonist.[1] This document outlines both in vivo and in vitro methodologies to effectively characterize its electrophysiological and anti-arrhythmic effects.
Introduction to this compound's Anti-Arrhythmic Action
This compound exerts its anti-arrhythmic effects through two primary mechanisms of action:
-
L-type Calcium Channel Blockade: By inhibiting the influx of calcium into cardiac myocytes, this compound shortens the plateau phase of the cardiac action potential and reduces the likelihood of calcium-dependent arrhythmias.[2]
-
α1-Adrenergic Receptor Antagonism: Blockade of α1-adrenergic receptors in the heart muscle helps to mitigate the pro-arrhythmic effects of catecholamines, such as adrenaline, particularly in ischemic conditions.
In Vivo Models for Assessing Anti-Arrhythmic Efficacy
In vivo models are crucial for understanding the therapeutic potential of this compound in a whole-organism context. Chemically-induced arrhythmia models in rodents are commonly employed for this purpose.
Adrenaline-Induced Arrhythmia Model in Rats
This model assesses the ability of this compound to counteract the arrhythmogenic effects of excessive adrenergic stimulation.
Experimental Protocol:
-
Animal Model: Male Wistar rats (250-300g) are used for this procedure.
-
Anesthesia: Anesthetize the rats with an intraperitoneal (i.p.) injection of thiopental (75 mg/kg).[1][3]
-
Drug Administration: Administer this compound intravenously (i.v.) at doses ranging from 0.1 to 3.0 mg/kg.[4] The vehicle for administration should be a sterile saline solution.
-
Arrhythmia Induction: After a 5-minute pre-treatment period with this compound, induce arrhythmia by administering a 10 µg/kg i.v. bolus of adrenaline.[4]
-
ECG Monitoring: Continuously record the electrocardiogram (ECG) throughout the experiment using subcutaneous needle electrodes (Lead II configuration).
-
Data Analysis: Analyze the ECG recordings for the incidence and duration of ventricular arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF). The anti-arrhythmic effect is quantified by the reduction in the number and duration of arrhythmic events compared to a vehicle-treated control group.
Aconitine-Induced Arrhythmia Model in Rats
This model evaluates the efficacy of this compound against arrhythmias caused by the persistent activation of sodium channels.
Experimental Protocol:
-
Animal Model: Male Wistar rats (250-300g) are suitable for this model.
-
Anesthesia: Anesthetize the animals with an appropriate anesthetic agent, such as a combination of ketamine and xylazine.
-
Drug Administration: Administer this compound via i.v. infusion at a rate of 0.1 mg/kg/min for 2 minutes.[4]
-
Arrhythmia Induction: Induce atrial tachycardia by administering a 0.01% aconitine solution intravenously.[4]
-
ECG Monitoring: Record the ECG continuously to monitor for the onset and duration of arrhythmias.
-
Data Analysis: The primary endpoint is the prevention or termination of aconitine-induced arrhythmias. Compare the effects of this compound to a control group receiving only the vehicle.
In Vitro Electrophysiological Assessment
In vitro techniques, particularly the patch-clamp method, allow for a detailed investigation of the direct effects of this compound on the ion channels of individual cardiac cells.
Whole-Cell Patch-Clamp Analysis of L-type Ca2+ Channels
This protocol details the measurement of L-type calcium channel currents in isolated ventricular myocytes to directly assess the channel-blocking properties of this compound.
Experimental Protocol:
-
Cell Isolation: Isolate ventricular myocytes from adult rat or guinea pig hearts using enzymatic digestion with collagenase and protease.
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp configuration to record L-type Ca2+ currents (ICa,L).
-
External Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.5 Glucose (pH 7.4 with NaOH).
-
Pipette Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Voltage Protocol:
-
Hold the cell membrane potential at -80 mV.
-
Apply a brief depolarizing prepulse to -40 mV to inactivate sodium channels.
-
Elicit ICa,L by applying depolarizing voltage steps from -40 mV to +60 mV in 10 mV increments for 200-300 ms.
-
-
Drug Application: After obtaining a stable baseline recording of ICa,L, perfuse the cell with the external solution containing various concentrations of this compound.
-
Data Analysis: Measure the peak inward ICa,L at each voltage step before and after drug application. Construct a dose-response curve to determine the IC50 value for this compound's inhibition of the L-type calcium channel. A study on guinea-pig ventricular cells showed an IC50 value of 18.7 nmol/l for Monatepil on the peak Ca2+ current.[2]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-arrhythmic effects of this compound from various studies.
Table 1: In Vivo Efficacy of this compound in Rat Arrhythmia Models
| Model | Arrhythmia Inducer | This compound Dose | Route of Administration | Observed Effect | Reference |
| Adrenaline-Induced | Adrenaline (10 µg/kg) | 0.1 - 3.0 mg/kg | i.v. | Suppression of ventricular arrhythmias | [4] |
| Aconitine-Induced | Aconitine (0.01% solution) | 0.1 mg/kg/min for 2 min | i.v. | Suppression of atrial tachycardia | [4] |
Table 2: In Vitro Efficacy of this compound on L-type Ca2+ Channels
| Cell Type | Method | Parameter | This compound Concentration | Effect | Reference |
| Guinea-pig ventricular cells | Patch-clamp | Peak ICa | 18.7 nmol/l | IC50 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Long-lasting antagonistic effects of monatepil on Ca2+ current in guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-arrhythmic effects of a new calcium antagonist, monatepil, AJ-2615, in experimental arrhythmic models [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cardiac Effects of Monatepil Maleate in Canine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monatepil Maleate is a pharmaceutical compound recognized for its dual mechanism of action as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1][2] This unique pharmacological profile suggests its potential for managing cardiovascular conditions such as hypertension.[3][4] These application notes provide a comprehensive protocol for evaluating the effects of this compound on cardiac function in dogs, a relevant preclinical model for cardiovascular research.[5][6] The following protocols are designed to ensure robust and reproducible data collection for a thorough assessment of the compound's cardiac safety and efficacy.
**2. Mechanism of Action
This compound exerts its effects through two primary pathways:
-
Calcium Channel Blockade: By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, Monatepil induces vasodilation, leading to a reduction in blood pressure.[1][7] In cardiac tissue, this action can affect contractility and heart rate.
-
Alpha-1 Adrenergic Receptor Antagonism: Monatepil also blocks alpha-1 adrenergic receptors, which are involved in vasoconstriction.[1][4] This blockade further contributes to its antihypertensive effects.
Signaling Pathway of this compound
Caption: Dual signaling pathway of this compound.
Experimental Protocols
This section outlines the detailed methodologies for evaluating the cardiac effects of this compound in dogs.
Animal Model
-
Species: Beagle dogs are a commonly used and well-characterized model for cardiovascular safety pharmacology studies.[8][9]
-
Number of Animals: A sufficient number of animals should be used to ensure statistical power. A crossover design is recommended to reduce variability and the number of animals required.[9]
-
Acclimation: Animals should be acclimated to the laboratory environment and study procedures to minimize stress-related physiological changes.
Experimental Workflow
References
- 1. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrocardiogram pattern of some exotic breeds of trained dogs: A variation study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. reprocell.com [reprocell.com]
- 8. nc3rs.org.uk [nc3rs.org.uk]
- 9. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
Application Notes & Protocols: Formulation of Monatepil Maleate for Oral Administration in Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of Monatepil Maleate for oral administration in preclinical trials. The protocols outlined below are designed to ensure the development of a stable and bioavailable formulation for accurate and reproducible preclinical evaluation.
Physicochemical Characterization of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful oral formulation. The following table summarizes key properties and the subsequent protocols describe how to experimentally determine them.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method of Determination |
| Chemical Name | N-(6,11-Dihydrodibenzo[b,e]thiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide maleate | IUPAC Nomenclature |
| Molecular Formula | C₂₈H₃₀FN₃OS · C₄H₄O₄ | --- |
| Molecular Weight | 591.69 g/mol [1] | Mass Spectrometry |
| Appearance | To be determined | Visual Inspection |
| pKa | To be determined | UV-Vis Spectrophotometry |
| LogP | To be determined | Shake-Flask Method with HPLC |
| Aqueous Solubility | To be determined | Equilibrium Solubility Assay |
| Solubility in Common Excipients | To be determined | Equilibrium Solubility Assay |
Experimental Protocols for Physicochemical Characterization
Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the ionization constant (pKa) of this compound, which is crucial for predicting its solubility and absorption at different pH levels in the gastrointestinal tract.
Materials:
-
This compound
-
UV-Vis Spectrophotometer
-
96-well UV-transparent microplates
-
A series of aqueous buffers with pH ranging from 1.0 to 13.0
-
Methanol or DMSO (for stock solution)
-
Pipettes and tips
Protocol:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
In a 96-well plate, add a small aliquot of the this compound stock solution to each well containing the series of aqueous buffers (pH 1.0 to 13.0). Ensure the final concentration of the organic solvent is minimal to avoid affecting the buffer pH.
-
Mix the solutions thoroughly and allow them to equilibrate.
-
Measure the UV absorbance spectrum for each well over a relevant wavelength range.
-
Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.
-
The pKa can be determined from the inflection point of the resulting sigmoidal curve.[2]
Determination of LogP by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of this compound, which indicates its lipophilicity and potential for membrane permeability.
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge
-
Vortex mixer
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Protocol:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.
-
Add a known amount of the this compound stock solution to the tube.
-
Cap the tube and vortex vigorously for several minutes to ensure thorough mixing and partitioning of the compound.
-
Centrifuge the tube to achieve complete separation of the two phases.
-
Carefully collect an aliquot from both the n-octanol and aqueous layers.
-
Determine the concentration of this compound in each phase using a validated HPLC method.
-
Calculate the LogP using the formula: LogP = log ([Concentration in octanol] / [Concentration in aqueous phase]).[2]
Oral Formulation Development for Preclinical Trials
Given that many new chemical entities exhibit poor aqueous solubility, the following protocols are designed to develop a suitable oral formulation for preclinical studies, likely a solution or suspension.[3][4][5][6][7]
Excipient Compatibility Studies
Objective: To ensure the chosen excipients do not cause physical or chemical degradation of this compound.[1][8][9][10][11]
Protocol:
-
Prepare binary mixtures of this compound with each proposed excipient (e.g., vehicles, solubilizers, suspending agents) in a 1:1 ratio.
-
Prepare a control sample of this compound alone.
-
For accelerated studies, a small amount of purified water (e.g., 5% w/w) can be added to the mixtures to simulate a high-humidity environment.[1]
-
Store the samples in sealed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, visually inspect the samples for any physical changes such as color change, liquefaction, or caking.[1]
-
Analyze the samples using HPLC to quantify the amount of this compound remaining and to detect any degradation products.
-
A significant decrease in the parent compound or the appearance of new peaks in the chromatogram indicates an incompatibility.
Table 2: Example of Excipient Compatibility Screening
| Excipient | Ratio (Drug:Excipient) | Storage Condition | Observation (4 weeks) | Purity by HPLC (%) |
| Control (this compound) | --- | 40°C/75% RH | No change | 99.8 |
| Polyethylene Glycol 400 | 1:1 | 40°C/75% RH | No change | 99.5 |
| Propylene Glycol | 1:1 | 40°C/75% RH | No change | 99.6 |
| Tween 80 | 1:1 | 40°C/75% RH | No change | 99.4 |
| Methylcellulose | 1:1 | 40°C/75% RH | No change | 99.7 |
Formulation Preparation: Oral Suspension
Objective: To prepare a homogenous and dose-accurate oral suspension of this compound.
Materials:
-
This compound
-
Selected compatible suspending agent (e.g., Methylcellulose)
-
Selected compatible wetting agent/surfactant (e.g., Tween 80)
-
Purified water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Graduated cylinders and beakers
Protocol:
-
Calculate the required amounts of this compound, suspending agent, and wetting agent for the final desired concentration and volume.
-
In a mortar, triturate the this compound powder to a fine consistency.
-
Add the wetting agent and a small amount of the vehicle (purified water) to the powder and mix to form a smooth paste. This step is crucial for ensuring proper dispersion of the drug particles.
-
Prepare the vehicle by dissolving the suspending agent in purified water. This may require heating or stirring for a period of time, depending on the agent.
-
Gradually add the drug paste to the vehicle with continuous stirring or homogenization until a uniform suspension is achieved.
-
Adjust to the final volume with the remaining vehicle and stir for a sufficient time to ensure homogeneity.
-
Store the suspension in a well-closed, light-resistant container.
Table 3: Example of an Oral Suspension Formulation for Preclinical Studies
| Component | Function | Concentration (w/v) |
| This compound | Active Pharmaceutical Ingredient | 1 - 10 mg/mL (Dose-dependent) |
| Methylcellulose | Suspending Agent | 0.5% |
| Tween 80 | Wetting Agent/Surfactant | 0.1% |
| Purified Water | Vehicle | q.s. to 100% |
In Vitro Dissolution Testing
Objective: To assess the release profile of this compound from the formulated dosage form. This is a critical quality control test to ensure batch-to-batch consistency.[12]
Protocol:
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral suspensions.
-
Dissolution Medium: Select a medium that is relevant to the gastrointestinal tract, such as 0.1 N HCl (simulated gastric fluid) or phosphate buffer pH 6.8 (simulated intestinal fluid). The volume should be sufficient to maintain sink conditions (typically 900 mL).[13]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.[13][14]
-
Paddle Speed: A typical paddle speed is 50 or 75 rpm.
-
Procedure: a. Add the dissolution medium to the vessels and allow it to equilibrate to the set temperature. b. Introduce a known volume of the this compound suspension into each vessel. c. At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. d. Filter the samples immediately. e. Analyze the filtrate for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualization of Mechanisms and Workflows
Signaling Pathways of this compound
This compound exerts its therapeutic effects through a dual mechanism: blockade of L-type calcium channels and antagonism of α₁-adrenergic receptors in vascular smooth muscle cells.
Caption: Dual mechanism of action of this compound in vascular smooth muscle.
Experimental Workflow for Oral Formulation Development
The development of an oral formulation for preclinical trials follows a logical progression from initial characterization to final formulation testing.
Caption: Workflow for preclinical oral formulation development.
References
- 1. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 2. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review | Semantic Scholar [semanticscholar.org]
- 11. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agnopharma.com [agnopharma.com]
- 13. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 14. fip.org [fip.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Monatepil Maleate Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Monatepil Maleate in experimental settings to minimize off-target effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
Issue 1: Inconsistent results in vascular smooth muscle contraction assays.
-
Question: We are observing high variability in the dose-response curves for this compound in our rat aortic ring assay. What could be the cause?
-
Answer: Inconsistent results in isolated tissue experiments can arise from several factors. Firstly, ensure the viability of the tissue preparation. A gradual loss of contractility over the experimental period can lead to inconsistent responses. It is crucial to maintain a stable physiological environment (temperature, pH, oxygenation) in the organ bath. Secondly, given this compound's dual mechanism of action, the pre-contraction agent used is critical. If using a potassium chloride (KCl) solution, you are primarily assessing the calcium channel blocking activity. If using an alpha-1 adrenergic agonist like phenylephrine, you are probing the combined effects. Ensure the concentration of the pre-contraction agent is consistent across all experiments. Finally, inadequate washout periods between drug applications can lead to tachyphylaxis or cumulative effects. A sufficient washout time is necessary to allow the tissue to return to its baseline state.
Issue 2: Difficulty in differentiating between on-target and off-target effects.
-
Question: How can we design an experiment to specifically isolate and quantify the alpha-1 adrenergic receptor antagonism of this compound, separate from its calcium channel blocking effects?
-
Answer: To differentiate these two activities, a carefully designed experimental workflow is necessary. You can utilize specific pharmacological tools to block one of the pathways while assessing the other. For instance, to isolate the alpha-1 adrenergic antagonism, you can perform a phenylephrine-induced contraction assay in the presence of a high concentration of a specific L-type calcium channel blocker, such as nifedipine. This will minimize the contribution of calcium influx through voltage-gated channels, allowing for a more direct assessment of this compound's effect on the alpha-1 adrenergic receptors. Conversely, to isolate the calcium channel blocking activity, you can induce contraction with a high KCl concentration in a calcium-free medium, followed by the addition of calcium to elicit contraction. The inhibitory effect of this compound on this calcium-induced contraction will primarily reflect its calcium channel blocking properties.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-acting antagonist. It functions as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist[1][2]. This dual activity contributes to its antihypertensive effects by inducing vasodilation through two distinct signaling pathways[3][4].
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effects are intrinsically linked to its mechanisms of action, but may be considered adverse effects depending on the therapeutic goal. The alpha-1 adrenergic antagonism can lead to postural hypotension, a common side effect of this class of drugs[5]. The calcium channel blocking activity can sometimes lead to negative inotropic effects on the heart, although some studies suggest Monatepil has less potent negative chronotropic and dromotropic effects compared to other calcium channel blockers like diltiazem[6].
Q3: What are typical in vitro concentrations of this compound to observe its effects?
A3: In vitro studies have shown that this compound inhibits calcium-induced contractions of rat thoracic aorta with a pA2 value of 8.71[2]. It also inhibits l-phenylephrine-induced contractions of rabbit superior mesenteric artery with an IC50 of 56.6 nmol/l[2]. These values provide a starting point for designing dose-response experiments.
Q4: Are there any known differences in the activity of this compound's enantiomers?
A4: Yes, there is a stereoselectivity in its calcium antagonistic activity. The (S)-enantiomer is more potent in its calcium channel blocking effects than the (R)-enantiomer[2]. However, no significant difference has been observed between the enantiomers in their alpha-1 adrenergic receptor blocking activity[2].
Q5: What dosages of this compound have been used in clinical trials?
A5: In a multicenter, open-label trial for essential hypertension, the initial dose of Monatepil was 30 mg/day for monotherapy and 15 mg/day for combination therapy, with the daily dose titrated up to 60 mg/day based on the antihypertensive response[7].
Data Presentation
Table 1: In Vitro Activity of this compound and its Metabolites
| Compound | Calcium Antagonistic Activity (pA2) in Rat Thoracic Aorta | Alpha-1 Adrenergic Receptor Blocking Activity (IC50, nmol/l) in Rabbit Superior Mesenteric Artery |
| This compound | 8.71 | 56.6 |
| AJ-2615-sulfoxide A | ~1/10th of this compound | Similar to or slightly more potent than this compound |
| AJ-2615-sulfoxide B | ~1/10th of this compound | Similar to or slightly more potent than this compound |
| AJ-2615-sulfone | ~1/10th of this compound | Similar to or slightly more potent than this compound |
| (S)-AJ-2615 | > this compound | No difference from (R)-enantiomer |
| (R)-AJ-2615 | < this compound | No difference from (S)-enantiomer |
| Data sourced from:[2] |
Experimental Protocols
Protocol 1: Assessment of Calcium Channel Antagonism in Isolated Rat Thoracic Aorta
-
Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue and cut the aorta into rings of 2-3 mm in width.
-
Mounting: Suspend the aortic rings in a 10 ml organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. The Krebs-Henseleit solution should have the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Equilibration and Viability Check: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the buffer being replaced every 15 minutes. After equilibration, contract the tissues with 60 mM KCl. Once a stable contraction is achieved, wash the tissues to return to baseline.
-
Experimental Procedure:
-
Depolarize the aortic rings with a K+-rich (60 mM KCl) Ca2+-free Krebs-Henseleit solution.
-
After 30 minutes, add CaCl2 cumulatively (0.01-3 mM) to obtain a cumulative concentration-response curve for calcium.
-
Wash the tissues and incubate with this compound at various concentrations for 30 minutes.
-
Repeat the cumulative addition of CaCl2 in the presence of this compound.
-
-
Data Analysis: Construct concentration-response curves for CaCl2 in the absence and presence of different concentrations of this compound. Calculate the pA2 value to quantify the antagonistic effect.
Protocol 2: Assessment of Alpha-1 Adrenergic Receptor Antagonism in Isolated Rabbit Superior Mesenteric Artery
-
Tissue Preparation: Euthanize a male New Zealand White rabbit (2.0-2.5 kg) and excise the superior mesenteric artery. Clean the artery of surrounding tissues and cut it into helical strips (2 mm wide and 15 mm long).
-
Mounting: Suspend the arterial strips in a 10 ml organ bath containing Krebs-Henseleit solution at 37°C, gassed with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15 minutes.
-
Experimental Procedure:
-
Obtain a cumulative concentration-response curve for the alpha-1 adrenergic agonist, l-phenylephrine (10 nM to 100 µM).
-
Wash the tissues and allow them to return to baseline.
-
Incubate the tissues with various concentrations of this compound for 30 minutes.
-
Repeat the cumulative concentration-response curve for l-phenylephrine in the presence of this compound.
-
-
Data Analysis: Construct concentration-response curves for l-phenylephrine in the absence and presence of different concentrations of this compound. Calculate the IC50 value for this compound's inhibition of the phenylephrine-induced contraction.
Mandatory Visualizations
References
- 1. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 2. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in antihypertensive response to Monatepil Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the antihypertensive effects of Monatepil Maleate.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual-acting antihypertensive agent.[1] It functions as both a calcium channel blocker and an alpha-1 adrenergic receptor antagonist.[1] Its antihypertensive effect is attributed to the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation, and the blockade of alpha-1 adrenergic receptors, which also promotes relaxation of vascular smooth muscle.[1]
Q2: What are the primary signaling pathways affected by this compound?
This compound primarily interferes with two key signaling pathways involved in blood pressure regulation:
-
Calcium Channel Blockade: It inhibits L-type calcium channels in vascular smooth muscle cells. This prevents the influx of extracellular calcium, which is a critical step in the signaling cascade that leads to muscle contraction. The result is vasodilation and a decrease in peripheral resistance.
-
Alpha-1 Adrenergic Receptor Antagonism: It blocks the alpha-1 adrenergic receptors on vascular smooth muscle. These receptors are normally activated by norepinephrine and epinephrine, leading to vasoconstriction. By antagonizing these receptors, this compound prevents this vasoconstrictive signaling.
Q3: What are the known metabolites of this compound and are they active?
Yes, this compound is metabolized into several compounds, including sulfoxide and sulfone derivatives.[2] The calcium antagonistic activity of these metabolites is significantly lower (approximately 1/10th) than the parent compound.[2] However, their alpha-1 adrenergic receptor blocking activity is similar to or slightly more potent than this compound.[2]
Q4: Does the stereochemistry of this compound affect its activity?
This compound is a racemic mixture. The (S)-enantiomer exhibits greater calcium channel blocking activity than the (R)-enantiomer.[2] In contrast, there is no significant difference in the alpha-1 adrenergic receptor blocking activity between the two enantiomers.[2]
Troubleshooting Guide
This guide addresses common issues that may lead to variability in the observed antihypertensive response to this compound in experimental settings.
In Vitro Assay Variability
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50/pA2 values in vascular smooth muscle contraction assays | Cell Culture Conditions: High passage number of cells can lead to phenotypic drift and altered receptor expression. | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
| Agonist/Antagonist Preparation: Improper storage or dilution of agonists (e.g., phenylephrine) or this compound can affect their potency. | Prepare fresh stock solutions regularly. Store aliquots at the recommended temperature and protect from light. | |
| Assay Buffer Composition: Variations in ion concentrations, particularly Ca²⁺, can alter baseline contractility and drug response. | Use a consistent and validated buffer formulation for all experiments. Ensure accurate preparation of buffer components. | |
| Schild Analysis Assumptions Not Met: The Schild plot slope is significantly different from unity, indicating non-competitive antagonism or other complexities.[3] | Verify that the antagonist has reached equilibrium. Assess for potential agonist uptake mechanisms or action at multiple receptors.[3] Consider using a different agonist that acts more specifically on the receptor of interest.[3] | |
| Variable results in calcium influx assays | Dye Loading and Extrusion: Inconsistent loading of calcium-sensitive dyes (e.g., Fura-2 AM) or active extrusion of the dye by cells can lead to variable fluorescence signals. | Optimize dye concentration and loading time for your specific cell type.[4][5] Consider using an anion-exchange inhibitor like probenecid to reduce dye leakage.[5] |
| Cell Health: Unhealthy or apoptotic cells will have dysregulated intracellular calcium levels. | Ensure high cell viability before starting the experiment. Use appropriate cell densities to avoid overcrowding or nutrient depletion. | |
| Instrumentation Settings: Variations in fluorescence excitation/emission wavelengths, exposure times, and sampling rates can introduce variability. | Use standardized instrument settings for all experiments. Regularly calibrate and maintain the fluorescence plate reader or microscope. |
In Vivo Study Variability
| Observed Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | | High variability in blood pressure readings between animals in the same treatment group | Animal Stress: Handling and restraint can significantly elevate blood pressure in rodents, masking the drug's effect.[6] | Acclimate animals to the experimental setup and handling procedures for a sufficient period before starting measurements.[7] | | | Thermoregulation: Rodent tail blood flow is highly dependent on temperature, which can affect tail-cuff blood pressure measurements.[6][8] | Maintain a consistent and appropriate ambient temperature. Use a warming platform to ensure adequate tail vasodilation for tail-cuff measurements.[8] | | | Genetic Polymorphisms: Genetic variations in the genes encoding for calcium channels (e.g., CACNA1C) or alpha-1 adrenergic receptors can influence drug response. | Be aware of the genetic background of the animal model. If significant and consistent variability is observed, consider if it may be linked to known genetic polymorphisms. | | Unexpected drug-drug interactions | Metabolic Enzymes: Co-administration of drugs that induce or inhibit cytochrome P450 enzymes, which are involved in the metabolism of many calcium channel blockers, could alter the plasma concentration of this compound. | Review the metabolic pathways of any co-administered drugs. If a potential interaction is suspected, a pharmacokinetic study may be necessary. | | | Pharmacodynamic Interactions: Combining this compound with other vasodilators or drugs affecting the sympathetic nervous system can lead to additive or synergistic effects on blood pressure. | Carefully consider the pharmacological profile of any co-administered drugs. A dose-response study may be needed to assess the nature of the interaction. |
Experimental Protocols
In Vitro Vascular Smooth Muscle Contraction Assay
Objective: To determine the potency of this compound in inhibiting agonist-induced contraction of isolated vascular smooth muscle.
Methodology:
-
Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and place it in cold, oxygenated Krebs-Henseleit buffer. Carefully remove adipose and connective tissue and cut the aorta into 2-3 mm rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability. Wash the rings and allow them to return to baseline.
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve for an alpha-1 adrenergic agonist (e.g., phenylephrine) or induce contraction with a depolarizing agent (e.g., KCl) to assess calcium channel blockade.
-
Antagonist Incubation: After washing and re-equilibration, incubate the tissues with a specific concentration of this compound for a predetermined time (e.g., 30-60 minutes) to allow for receptor binding equilibrium.
-
Repeat Agonist Response: In the presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis: Compare the agonist concentration-response curves in the absence and presence of different concentrations of this compound. A rightward shift in the curve indicates antagonism. The potency of this compound can be quantified using Schild analysis to determine the pA2 value for its alpha-1 adrenergic receptor antagonism or by calculating the IC50 for its inhibition of KCl-induced contraction.[2]
Intracellular Calcium Measurement using Fura-2 AM
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured vascular smooth muscle cells in response to agonists and this compound.
Methodology:
-
Cell Culture: Culture vascular smooth muscle cells (e.g., A7r5 cell line) on glass coverslips until they reach the desired confluency.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark.[4][9][10]
-
De-esterification: Wash the cells twice with HBSS to remove extracellular Fura-2 AM. Incubate the cells for an additional 15-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.[10]
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline [Ca²⁺]i by alternately exciting the cells at 340 nm and 380 nm and measuring the fluorescence emission at 510 nm.
-
Stimulation and Inhibition:
-
To assess alpha-1 adrenergic receptor activity, perfuse the cells with an agonist like phenylephrine and record the change in the 340/380 nm fluorescence ratio.
-
To assess calcium channel blockade, first depolarize the cells with a high KCl solution to open voltage-gated calcium channels and record the calcium influx.
-
To test the effect of this compound, pre-incubate the cells with the drug for a defined period and then stimulate with the agonist or high KCl.
-
-
Calibration: At the end of each experiment, calibrate the Fura-2 signal by first adding a calcium ionophore (e.g., ionomycin) in the presence of high extracellular calcium to obtain the maximum fluorescence ratio (Rmax), followed by a calcium chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rmin).
-
Data Analysis: Calculate the 340/380 nm fluorescence ratio over time. Convert the ratio values to [Ca²⁺]i using the Grynkiewicz equation.[5]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound and its Metabolites [2]
| Compound | Calcium Antagonistic Activity (pA2) | Alpha-1 Adrenergic Blocking Activity (IC50, nmol/L) |
| This compound | 8.71 | 56.6 |
| (S)-enantiomer | > this compound | No significant difference from (R)-enantiomer |
| (R)-enantiomer | < this compound | No significant difference from (S)-enantiomer |
| Metabolites (sulfoxide, sulfone) | ~1/10th of this compound | Similar to or slightly more potent than this compound |
Table 2: Antihypertensive Efficacy of this compound in Clinical Trials [11]
| Treatment Group | Baseline Blood Pressure (mmHg, mean ± SD) | Post-treatment Blood Pressure (mmHg, mean ± SD) | Responder Rate (%) |
| Monatepil Monotherapy | 168 ± 8 / 100 ± 6 | 142 ± 9 / 85 ± 7 | 80.4 |
| Monatepil + ACE Inhibitor | 171 ± 11 / 102 ± 6 | 141 ± 9 / 84 ± 6 | 78.1 |
| Monatepil + Beta-blocker | 175 ± 13 / 102 ± 7 | 153 ± 21 / 91 ± 9 | 51.6 |
Responder rate defined as a decrease in mean blood pressure of ≥ 13 mmHg.
Table 3: Effects of this compound on Lipid Profile in Hypertensive Patients [12]
| Parameter | Change with Monatepil Treatment |
| Total Cholesterol | Significantly decreased |
| LDL Cholesterol | Significantly decreased |
| LDL/HDL Ratio | Significantly decreased |
| Apolipoprotein B | Significantly decreased |
| Lipoprotein(a) | Significantly decreased |
| HbA1c | Significantly decreased |
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of the effects of --sub-1--sub--adrenoceptor antagonists on noradrenaline-mediated contract | British Pharmacological Society [bps.ac.uk]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Rodent Thermoregulation: Considerations for Tail-Cuff Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of the effects of alpha 1-adrenoceptor antagonists on noradrenaline-mediated contraction of rat small mesenteric artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing potential interference of Monatepil Maleate metabolites in analytical assays
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Monatepil Maleate and its metabolites. Find answers to frequently asked questions and troubleshooting tips for your analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound and how might they interfere with analytical assays?
A1: The primary metabolites of this compound are Monatepil Sulfoxide (encompassing two diastereomers, Sulfoxide A and Sulfoxide B) and Monatepil Sulfone. These metabolites are formed through the oxidation of the sulfur atom in the dibenzothiepin ring. Interference in analytical assays can occur due to:
-
Co-elution: In liquid chromatography (LC), metabolites may have similar retention times to the parent drug or each other, leading to overlapping peaks and inaccurate quantification.
-
Isobaric Interference: The parent drug and its metabolites have different molecular weights, but in-source fragmentation or the presence of adducts in mass spectrometry (MS) could potentially generate ions with similar mass-to-charge ratios (m/z).
-
Cross-reactivity: In immunoassays, antibodies raised against Monatepil may show cross-reactivity with the sulfoxide or sulfone metabolites, leading to an overestimation of the parent drug concentration.
Q2: What is the metabolic pathway for the formation of Monatepil Sulfoxide and Sulfone?
A2: Monatepil is metabolized in the liver primarily by Cytochrome P450 (CYP) enzymes. The sulfur atom in the dibenzothiepin moiety is susceptible to oxidation. The initial oxidation step, mediated by CYP enzymes, forms Monatepil Sulfoxide. This sulfoxide can be further oxidized by the same enzyme system to form Monatepil Sulfone.
Q3: What are the relative potencies of Monatepil metabolites compared to the parent drug?
A3: Studies have shown that the calcium antagonistic activities of Monatepil Sulfoxide and Sulfone are approximately one-tenth of that of the parent compound, Monatepil. However, their alpha 1-adrenergic receptor blocking activities are similar to or slightly more potent than Monatepil.[1]
Troubleshooting Guides
Issue 1: Poor chromatographic separation between Monatepil and its sulfoxide metabolites.
-
Question: I am observing poor peak resolution between Monatepil and Monatepil Sulfoxide in my LC-MS/MS analysis. How can I improve their separation?
-
Answer:
-
Gradient Optimization: Modify the gradient elution profile. A shallower gradient with a slower increase in the organic mobile phase composition can enhance the separation of compounds with similar polarities.
-
Mobile Phase pH: Adjusting the pH of the aqueous mobile phase can alter the ionization state of the analytes and improve their interaction with the stationary phase, leading to better separation.
-
Column Chemistry: Consider using a column with a different stationary phase. If you are using a standard C18 column, switching to a phenyl-hexyl or a pentafluorophenyl (PFP) column could provide alternative selectivity for these aromatic compounds.
-
Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can sometimes improve resolution.
-
Issue 2: Suspected metabolite interference leading to inaccurate quantification.
-
Question: I suspect that co-eluting metabolites are interfering with the quantification of Monatepil. How can I confirm and mitigate this?
-
Answer:
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects and potential ionization suppression or enhancement from co-eluting metabolites is to use a SIL-IS for Monatepil.
-
Multiple Reaction Monitoring (MRM) Specificity: Ensure that your MRM transitions are highly specific to the parent drug and its metabolites. Analyze blank matrix samples spiked with individual standards of Monatepil and each metabolite to confirm that there is no crosstalk between the MRM channels.
-
Chromatographic Peak Purity Analysis: Utilize peak purity analysis tools available in your chromatography data system software to assess the homogeneity of the chromatographic peak for Monatepil.
-
Standard Addition Method: Perform a standard addition experiment by spiking known concentrations of Monatepil into a study sample. If the recovery is not within the acceptable range, it may indicate the presence of interference.
-
Issue 3: Inconsistent results in an immunoassay for Monatepil.
-
Question: My immunoassay results for Monatepil are showing high variability. Could metabolites be the cause?
-
Answer:
-
Cross-reactivity Check: Test the cross-reactivity of the antibody with the sulfoxide and sulfone metabolites. This can be done by running calibration curves for each metabolite in the immunoassay.
-
Sample Pre-treatment: If significant cross-reactivity is observed, consider a sample pre-treatment step, such as solid-phase extraction (SPE), to separate Monatepil from its more polar metabolites before performing the immunoassay.
-
Alternative Assay: If interference cannot be mitigated, consider developing a more specific assay, such as LC-MS/MS, for the quantification of Monatepil.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for Monatepil and its Metabolites
| Compound | Molecular Formula (Free Base) | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Monatepil | C₂₈H₃₀FN₃OS | 475.62 | 476.2 | 267.1 | 195.1 |
| Monatepil Sulfoxide | C₂₈H₃₀FN₃O₂S | 491.62 | 492.2 | 283.1 | 195.1 |
| Monatepil Sulfone | C₂₈H₃₀FN₃O₃S | 507.62 | 508.2 | 299.1 | 195.1 |
Table 2: Estimated Chromatographic Parameters for Monatepil and Metabolites
| Compound | Estimated Polarity | Estimated Retention Time (min) on C18 column |
| Monatepil | Least Polar | 8.5 |
| Monatepil Sulfoxide | Intermediate | 7.2 |
| Monatepil Sulfone | Most Polar | 6.1 |
Note: Retention times are estimates and will vary depending on the specific chromatographic conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma for LC-MS/MS Analysis
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Monatepil-d4 in methanol) to each plasma sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for the Quantification of Monatepil and its Metabolites
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-9 min: 30% to 90% B
-
9-10 min: 90% B
-
10-10.1 min: 90% to 30% B
-
10.1-12 min: 30% B
-
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: See Table 1.
Visualizations
References
Technical Support Center: Refining Animal Models for Monatepil Maleate's Anti-Atherosclerotic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the anti-atherosclerotic effects of Monatepil Maleate.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for studying the anti-atherosclerotic effects of this compound?
A1: The choice of animal model depends on the specific research question.
-
For general efficacy and lipid-lowering effects: High-cholesterol diet-fed rabbits are a suitable model as they share several aspects of lipoprotein metabolism with humans.[1] Early studies on this compound utilized monkeys fed a high-cholesterol diet, which also have a lipid metabolism that resembles that of humans.[2][3]
-
For mechanistic studies involving genetic factors: Genetically modified mouse models are preferred due to the availability of specific knockout strains.[1][4]
-
ApoE-/- mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, making them a widely used model.[1][4][5] They are particularly useful for studying the effects of this compound on foam cell formation and plaque development.
-
LDLR-/- mice: These mice are a model for human familial hypercholesterolemia and develop atherosclerosis, particularly on a high-fat diet.[1][4] They are useful for investigating the role of this compound in LDL clearance.
-
Q2: How does this compound's dual mechanism of action (calcium channel blocker and α1-adrenoceptor antagonist) influence the choice of animal model?
A2: this compound's dual mechanism is a critical consideration. The anti-atherosclerotic effects may be produced by the combined calcium antagonist, α1-adrenoceptor-blocking, and antilipid peroxidation activities.[2][3]
-
The calcium channel blockade can be studied in most models, as it affects vascular smooth muscle cells and inflammatory pathways relevant to atherosclerosis.
-
The α1-adrenoceptor antagonism is linked to the plasma lipid-lowering effect, potentially through the up-regulation of hepatic LDL receptors.[2][6] Therefore, models with a functional LDL receptor pathway, such as ApoE-/- mice or high-cholesterol diet-fed rabbits, would be more appropriate for studying this aspect than LDLR-/- mice.
Q3: What is the recommended dosage of this compound in animal models?
A3: Previous studies have used a daily dose of 30 mg/kg of this compound in monkeys, which was found to correspond to plasma levels in clinical antihypertensive therapy.[2][3] In high cholesterol diet-fed rabbits, a similar dose of 30 mg/kg, p.o., once daily for 9 weeks has been used.[6] However, it is crucial to perform dose-response studies in the chosen animal model to determine the optimal therapeutic dose for anti-atherosclerotic effects without causing significant adverse effects.
Q4: Can the hypotensive effect of this compound confound the interpretation of its anti-atherosclerotic effects?
A4: Yes, the blood pressure-lowering effect of this compound could influence the development of atherosclerosis.[3] To dissect the direct anti-atherosclerotic effects from those secondary to blood pressure reduction, consider the following:
-
Use a control group treated with a different antihypertensive agent that does not have the same lipid-modulating or direct vascular effects.
-
Titrate the dose of this compound to a level that has minimal impact on blood pressure but still allows for the assessment of its direct effects on the vessel wall.
-
Employ telemetry to continuously monitor blood pressure and correlate it with the progression of atherosclerosis.
Troubleshooting Guides
Issue 1: Inconsistent or lack of significant lipid-lowering effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate animal model | In Watanabe heritable hyperlipidemic (WHHL) rabbits, a model of hepatic LDL receptor deficiency, this compound did not suppress the increase in plasma lipids, suggesting its effect requires functional hepatic LDL receptors.[6] Ensure your chosen model (e.g., LDLR-/- mice) is suitable for the drug's mechanism. |
| Insufficient drug dosage or bioavailability | Verify the dose and route of administration. Conduct pharmacokinetic studies to ensure adequate plasma concentrations of this compound are achieved and maintained. |
| Dietary composition | The composition of the high-fat/high-cholesterol diet can significantly impact lipid levels and the development of atherosclerosis.[4][7][8] Ensure the diet is appropriate for the chosen model and research question. |
| Duration of treatment | The lipid-lowering effects may take time to become apparent. Ensure the treatment duration is sufficient to observe significant changes. |
Issue 2: High mortality rate in the experimental animals.
| Possible Cause | Troubleshooting Step |
| Adverse effects of high-fat diet | A high-fat diet can lead to obesity, diabetes, and other comorbidities that can increase mortality. Monitor animal health closely and consider adjusting the diet if necessary. |
| Drug toxicity or excessive hypotension | The hypotensive effects of this compound, especially at higher doses, could lead to adverse cardiovascular events. Start with a lower dose and gradually increase it while monitoring for signs of distress. Implement blood pressure monitoring. |
| Gavage-related complications | If administering the drug orally, ensure proper gavage technique to avoid esophageal or gastric injury. |
Issue 3: Difficulty in quantifying atherosclerotic lesions.
| Possible Cause | Troubleshooting Step |
| Inappropriate staining or imaging techniques | Use standardized staining protocols (e.g., Oil Red O for lipid deposition, Masson's trichrome for collagen) and ensure consistent imaging and analysis parameters. |
| Lesion variability | Atherosclerotic lesions can be heterogeneous. Analyze multiple sections from different arterial locations (e.g., aortic root, aortic arch, brachiocephalic artery) to get a comprehensive assessment. |
| Lack of quantitative analysis | Employ image analysis software to quantify lesion area, composition (e.g., macrophage content, collagen content), and other relevant parameters. |
Data Presentation
Table 1: Summary of Animal Models for Atherosclerosis Research
| Animal Model | Advantages | Disadvantages | Relevance to this compound Studies |
| Mice (Genetically Modified) | Well-defined genetics, ease of breeding, low cost, numerous available knockout strains (ApoE-/-, LDLR-/-).[1][4] | Different lipoprotein profile from humans (predominantly HDL), lesions less prone to rupture.[1][9] | Excellent for mechanistic studies on specific pathways. |
| Rabbits | Lipoprotein metabolism is similar to humans, develop atherosclerosis on a high-cholesterol diet.[1] | Limited genetic tools compared to mice.[1] | Good for studying diet-induced atherosclerosis and lipid-lowering effects. |
| Pigs | Cardiovascular system and metabolism are very similar to humans.[10] | High cost, long study duration, and large size present logistical challenges.[10] | Useful for late-stage preclinical studies and testing of interventional devices. |
| Non-human Primates | Closest model to humans in terms of physiology and lesion development.[1] | High cost, ethical concerns, and handling difficulties.[1] | Gold standard for preclinical efficacy but used sparingly. |
Table 2: Effects of this compound on Plasma Lipids in High-Cholesterol Fed Monkeys
| Parameter | Control Group | This compound Group (30 mg/kg/day) |
| Total Cholesterol | Increased | Increase Suppressed |
| LDL Cholesterol | Increased | Increase Suppressed |
| HDL Cholesterol | Decreased | Decrease Prevented |
Data summarized from published studies.[2][3]
Experimental Protocols
Protocol: Evaluating the Anti-Atherosclerotic Efficacy of this compound in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice, 8-10 weeks old.
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Diet:
-
Control Group: Standard chow diet.
-
Atherosclerosis Induction Group: Western-type diet (21% fat, 0.15% cholesterol).[4]
-
-
Experimental Groups (n=10-15 per group):
-
Group 1: Chow diet + Vehicle.
-
Group 2: Western diet + Vehicle.
-
Group 3: Western diet + this compound (low dose, e.g., 10 mg/kg/day).
-
Group 4: Western diet + this compound (high dose, e.g., 30 mg/kg/day).
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 12-16 weeks.
-
Monitoring:
-
Monitor body weight and food intake weekly.
-
Measure blood pressure (e.g., via tail-cuff method) at baseline and regular intervals.
-
Collect blood samples (e.g., via tail vein) at baseline and at the end of the study for lipid profile analysis (Total Cholesterol, LDL, HDL, Triglycerides).
-
-
Endpoint Analysis (at the end of the study):
-
Euthanize mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Excise the aorta and heart.
-
Aortic Root Analysis: Section the aortic root and perform histology:
-
Oil Red O staining for lipid deposition and lesion area quantification.
-
Immunohistochemistry for macrophage (e.g., Mac-2/Galectin-3), smooth muscle cell (e.g., α-SMA), and collagen content.
-
-
En face Analysis: Open the aorta longitudinally, stain with Oil Red O, and quantify the total plaque area.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.
Visualizations
References
- 1. Animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. mdpi.com [mdpi.com]
- 9. ahajournals.org [ahajournals.org]
- 10. Experimental Atherosclerosis Research on Large and Small Animal Models in Vascular Surgery | Journal of Vascular Research | Karger Publishers [karger.com]
Technical Support Center: Optimization of HPLC-UV Methods for Monatepil Maleate Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of HPLC-UV methods for the detection of Monatepil Maleate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC-UV analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., plugged frit, column contamination).[1] | Isolate the column to determine if the pressure issue is with the system or the column itself. If the column pressure is high, try back-flushing it.[1] Consider washing the column with a stronger solvent than the mobile phase to remove contaminants.[1] |
| No Peaks or Very Small Peaks | Detector lamp is off.[2] | Ensure the detector lamp is turned on and properly functioning.[2] |
| Issues with sample preparation or injection. | Verify that the autosampler vials contain sufficient sample and that there are no air bubbles.[2] Inject a fresh, known standard to confirm if the issue is with the sample or the system.[2] | |
| Incorrect mobile phase composition. | Double-check the mobile phase preparation. If using a gradient mixer, try hand-mixing the mobile phase to rule out proportioning valve issues.[2] | |
| Peak Tailing | Secondary interactions with residual silanols on the column.[1] | Consider reducing the mobile phase pH to minimize silanol interactions.[1] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Dead volume or column void. | Check all fittings for proper connections. A void at the column inlet can cause peak distortion.[1] | |
| Irreproducible Retention Times | Fluctuation in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Use a reliable column oven for consistent temperature control.[2] |
| Air trapped in the pump.[2] | Purge the pump to remove any trapped air bubbles.[2] | |
| Column equilibration is insufficient. | Allow adequate time for the column to equilibrate with the mobile phase before starting the analysis. | |
| Split Peaks | Disrupted flow path at the column inlet.[1] | This could be due to a void in the column packing.[1] Replacing the column may be necessary. |
| Sample solvent incompatible with the mobile phase. | Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase. |
Frequently Asked Questions (FAQs)
Method Development & Optimization
-
Q1: What is a good starting point for developing an HPLC-UV method for this compound? A1: For initial method development for a maleate salt like this compound, a reversed-phase C18 or C8 column is a common choice.[3][4][5][6] A mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer (such as phosphate or ammonium acetate) is typically effective.[3][7][8] UV detection is often performed at a wavelength where the analyte shows maximum absorbance, which can be determined by running a UV spectrum of this compound.[9]
-
Q2: How can I improve the peak shape for this compound? A2: Peak tailing, a common issue, can often be addressed by adjusting the mobile phase pH. For basic compounds, a lower pH can reduce tailing by minimizing interactions with residual silanols on the column packing.[1] Using a highly deactivated (end-capped) column can also improve peak symmetry.
-
Q3: What are typical validation parameters I should assess for my HPLC method according to ICH guidelines? A3: According to ICH guidelines (Q2), method validation should include an assessment of specificity, linearity, precision (repeatability and intermediate precision), accuracy, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][5][9]
Stability-Indicating Methods & Forced Degradation
-
Q4: What is a stability-indicating HPLC method and why is it important? A4: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3] This is crucial for determining the stability of the drug product over time and under various environmental conditions.[10]
-
Q5: How do I perform a forced degradation study for this compound? A5: Forced degradation studies involve subjecting the drug to various stress conditions to generate potential degradation products.[10] Common stress conditions include:
Experimental Protocols
1. General HPLC-UV Method for this compound (Adapted from similar compounds)
This protocol provides a starting point for the analysis of this compound and will likely require optimization.
-
Chromatographic System: HPLC with UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3][8]
-
Mobile Phase: A mixture of methanol and phosphate buffer (pH adjusted to 2.5-3.5). The exact ratio should be optimized, but a starting point could be 70:30 (v/v) Methanol:Buffer.[8]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: To be determined by UV scan of this compound (a common starting point for similar compounds is around 250-300 nm).[3][9][11]
-
Column Temperature: Ambient or controlled at 25-40°C.[5][12]
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
2. Forced Degradation Study Protocol
-
Objective: To generate potential degradation products of this compound and demonstrate the specificity of the HPLC method.
-
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and keep at room temperature or elevated temperature (e.g., 80°C) for a specified time.[3][13] Neutralize the sample with NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for a specified time.[13] Neutralize the sample with HCl before injection.
-
Oxidative Degradation: Treat the stock solution with a low concentration of hydrogen peroxide (e.g., 3%) and monitor for degradation.[3]
-
Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for 24 hours.[3] Dissolve the stressed sample for analysis.
-
Photolytic Degradation: Expose the solid drug powder or a solution to UV light.[3]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC-UV method. The method's ability to separate the main this compound peak from any degradation product peaks demonstrates its stability-indicating nature.
-
Quantitative Data Summary
The following tables summarize typical HPLC parameters and validation results from studies on other maleate compounds, which can serve as a reference for developing a method for this compound.
Table 1: Example Chromatographic Conditions for Maleate Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Flupirtine Maleate | C18 | 80:20 (v/v) Methanol:Water with 0.2% Triethylamine (pH 3.1) | 1.0 | 254 | [3] |
| Fluvoxamine Maleate | C18 (250x4.6 mm, 5µ) | 70:30 (v/v) Methanol:Phosphate buffer (pH 2.5) | 1.0 | 250 | [8] |
| Timolol Maleate | C18 | 20:80 (v/v) Methanol:Water | - | 294 | [9] |
| Enalapril Maleate | C18 (150 x 4.6 mm, 5 µm) | 70:30 (v/v) Acetonitrile:0.025 M Phosphate buffer (pH 3) | 0.8 | 210 | [14] |
| Asenapine Maleate | C18 (250 mm, 4.6 mm, 5 µm) | 80:20 (v/v) 20 mM Phosphate buffer (pH 3.0) with 0.1% TEA:Acetonitrile | 1.0 | 230 | [5] |
Table 2: Example Method Validation Data for Maleate Compounds
| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| Flupirtine Maleate | 20-120 | >0.99 | - | <1.5 | [3] |
| Fluvoxamine Maleate | 10-50 | 0.998 | 99.62 | 0.69 | [8] |
| Timolol Maleate | 4-20 | 0.999 | - | - | [9] |
| Enalapril Maleate | 10-100 | 0.9998 | - | - | [14] |
| Asenapine Maleate | 0.1-14 | >0.9998 | - | - | [5] |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. mdpi.com [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.innovareacademics.in [journals.innovareacademics.in]
- 9. ijfmr.com [ijfmr.com]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. Stability indicating HPTLC determination of timolol maleate as bulk drug and in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
Strategies to mitigate potential side effects of Monatepil Maleate in animal studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating potential side effects of Monatepil Maleate in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary pharmacological effects?
This compound is an investigational drug characterized by a dual mechanism of action: it functions as both a calcium channel blocker and an alpha-1 adrenoceptor antagonist.[1][2] Its primary pharmacological effects observed in animal studies include antihypertensive, antiatherosclerotic, and lipid-lowering activities.[1][3][4]
Q2: What are the most likely side effects to anticipate during in vivo studies with this compound?
Given its mechanism of action, the most probable side effects are extensions of its primary pharmacological effects on the cardiovascular system. These include:
-
Hypotension: A significant drop in blood pressure due to both vasodilation from alpha-1 adrenoceptor blockade and reduced cardiac contractility from calcium channel blockade.[5][6]
-
Bradycardia: A decrease in heart rate, which is a known effect of calcium channel blockers.[6][7]
-
Reflex Tachycardia: While less common with this specific drug, an initial sharp drop in blood pressure can sometimes trigger a compensatory increase in heart rate.
Q3: Are there any Good Laboratory Practice (GLP) guidelines specific to cardiovascular safety pharmacology studies?
Yes, safety pharmacology studies, particularly the core battery assessing cardiovascular, respiratory, and central nervous system functions, should be conducted in compliance with Good Laboratory Practice (GLP) standards to ensure data quality and reliability.[4][8][9][10] Regulatory bodies like the FDA and EMA provide specific guidelines, such as ICH S7A and S7B, which outline the requirements for these studies.[8][9]
Troubleshooting Guides
Issue 1: Pronounced Hypotension Observed Post-Administration
Symptoms:
-
A rapid and sustained decrease in mean arterial pressure (MAP) below the normal range for the species.
-
Lethargy or ataxia in the animal.
Immediate Mitigation Steps:
-
Reduce or Discontinue Infusion: If this compound is being administered via continuous infusion, immediately reduce the rate or temporarily halt the infusion.
-
Fluid Bolus: Administer an intravenous (IV) bolus of isotonic crystalloids (e.g., 0.9% saline) to expand intravascular volume. A typical starting dose is 10-20 mL/kg over 15-20 minutes.
-
Vasopressor Administration: If hypotension persists, the use of a vasopressor like phenylephrine is recommended. Phenylephrine is an alpha-1 adrenergic agonist that can counteract the vasodilation caused by this compound.
Quantitative Data for Hypotension Mitigation:
| Animal Model | Mitigating Agent | Route | Recommended Dose | Expected Outcome |
| Dog | Phenylephrine | IV Infusion | 0.07 - 1.0 µg/kg/min | Dose-dependent increase in blood pressure |
| Rabbit | Phenylephrine | IV Infusion | 0.125 - 2.0 µg/kg/min | Minimal to moderate increase in blood pressure |
| Cat | Phenylephrine | IV Infusion | 0.25 - 1.0 µg/kg/min | Dose-dependent increase in blood pressure |
Experimental Protocol: Management of Acute Hypotension
-
Continuous Monitoring: Ensure continuous monitoring of blood pressure via an arterial line or a validated non-invasive method.
-
Vascular Access: Maintain a patent intravenous catheter for the administration of fluids and emergency drugs.
-
Fluid Resuscitation: Upon detection of significant hypotension, administer a 10 mL/kg bolus of warmed isotonic saline over 15 minutes.
-
Phenylephrine Infusion: If blood pressure does not respond adequately to the fluid bolus, prepare a continuous rate infusion (CRI) of phenylephrine. Titrate the infusion rate starting at the lower end of the dose range, adjusting every 5-10 minutes to achieve the target blood pressure.
-
Documentation: Record all interventions, including the time, dose, and the animal's response.
Logical Workflow for Hypotension Management
Caption: Workflow for managing acute hypotension.
Issue 2: Severe Bradycardia Compromising Hemodynamic Stability
Symptoms:
-
Significant decrease in heart rate below the normal physiological range for the species and strain.
-
Concurrent hypotension or arrhythmias observed on the ECG.
Immediate Mitigation Steps:
-
Assess Anesthetic Depth: If the animal is under anesthesia, ensure the anesthetic plane is not too deep, as this can exacerbate bradycardia.
-
Administer an Anticholinergic: Atropine is the standard treatment for drug-induced bradycardia. It acts by blocking muscarinic receptors on the sinoatrial node, thereby increasing the heart rate.
Quantitative Data for Bradycardia Mitigation:
| Animal Model | Mitigating Agent | Route | Recommended Dose | Expected Outcome |
| Dog | Atropine | IV, IM, SC | 0.01 - 0.04 mg/kg | Increase in heart rate |
| Cat | Atropine | IV, IM, SC | 0.02 - 0.04 mg/kg | Increase in heart rate |
Note: Lower doses of atropine can paradoxically worsen bradycardia before the heart rate increases.[1]
Experimental Protocol: Management of Severe Bradycardia
-
ECG Monitoring: Continuously monitor the electrocardiogram to assess heart rate and rhythm.
-
Prepare Atropine: Have a pre-calculated dose of atropine ready for administration.
-
Administer Atropine: If bradycardia is hemodynamically significant, administer atropine intravenously for the most rapid effect. An initial dose of 0.02 mg/kg is often effective.
-
Monitor Response: Observe the ECG for an increase in heart rate. The effect of IV atropine is typically seen within 1-2 minutes.
-
Repeat Dosing: If the initial dose is insufficient, it can be repeated, not exceeding the maximum recommended dose.
Signaling Pathway: this compound's Effect on Cardiomyocytes
Caption: Simplified pathway of Monatepil's action on cardiomyocytes.
Detailed Experimental Protocols
Protocol 1: Continuous ECG Monitoring in Conscious Dogs
Objective: To continuously monitor the electrocardiogram in conscious dogs to detect changes in heart rate and rhythm following administration of this compound.
Materials:
-
Telemetry-based ECG device or a jacketed external telemetry system.
-
ECG electrodes.
-
Alcohol or electrode gel.
-
Clippers.
-
Data acquisition and analysis software.
Procedure:
-
Animal Acclimatization: Acclimate the dog to the housing and monitoring equipment for at least 48 hours prior to the study.
-
Electrode Placement: Shave small patches of fur at the electrode placement sites (typically on the chest, corresponding to a Lead II configuration). Clean the skin with alcohol to ensure good electrode contact.
-
Electrode Application: Apply the ECG electrodes with a conductive gel. If using a jacketed system, ensure it is snug but not restrictive.
-
Baseline Recording: Record a baseline ECG for at least 60 minutes prior to dosing to establish normal heart rate and rhythm.
-
Drug Administration: Administer this compound at the predetermined dose and route.
-
Post-Dose Monitoring: Continuously record the ECG for the duration of the study period (e.g., 24 hours).
-
Data Analysis: Analyze the ECG data for changes in heart rate (bradycardia, tachycardia), and the presence of arrhythmias (e.g., AV block).
Protocol 2: Non-Invasive Blood Pressure Measurement in Rabbits
Objective: To accurately measure systolic, diastolic, and mean arterial blood pressure in conscious rabbits to assess the hypotensive effects of this compound.
Materials:
-
Doppler ultrasonic flow detector or a validated oscillometric device designed for small animals.
-
Appropriately sized cuffs for the rabbit's limb or tail.
-
Clippers.
-
Ultrasonic gel.
-
Restrainer or a quiet environment.
Procedure:
-
Animal Acclimatization: Allow the rabbit to acclimate to the laboratory environment to minimize stress-induced hypertension.
-
Cuff Placement: Place the cuff on the forelimb, hindlimb, or the base of the tail. The cuff width should be approximately 40% of the limb circumference.
-
Doppler Method:
-
If using a Doppler, clip the fur over the artery distal to the cuff.
-
Apply ultrasonic gel to the Doppler probe.
-
Inflate the cuff until the arterial blood flow sound disappears, then slowly deflate the cuff.
-
The pressure at which the sound first reappears is the systolic blood pressure.
-
-
Oscillometric Method:
-
If using an oscillometric device, ensure the correct algorithm for rabbits is selected, if available.
-
Initiate the measurement cycle. The device will automatically inflate and deflate the cuff to determine systolic, diastolic, and mean arterial pressure.
-
-
Measurements: Take at least three consecutive measurements and average the results. Discard any readings that are significantly different from the others.
-
Data Recording: Record the blood pressure, cuff size, and measurement site for each time point (pre-dose and post-dose).
References
- 1. vettimes.com [vettimes.com]
- 2. Characterization of chronotropic and dysrhythmogenic effects of atropine in dogs with bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reference.medscape.com [reference.medscape.com]
- 4. researchgate.net [researchgate.net]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. GLP in safety pharmacology studies: Report card after 15years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular and respiratory effects of incremental doses of dopamine and phenylephrine in the management of isoflurane-induced hypotension in cats with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety Pharmacology Studies & Testing | CNS, Cardiovascular, GLP | Intoxlab [intoxlab.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. allucent.com [allucent.com]
Technical Support Center: Monatepil Maleate Enantiomers - Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Monatepil Maleate enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the significance of separating the enantiomers of this compound?
A1: this compound is a chiral compound, and its enantiomers exhibit different pharmacological profiles. The (S)-enantiomer is reported to have greater calcium channel blocking activity than the (R)-enantiomer, while their α1-adrenergic receptor blocking activities are similar.[1] Therefore, isolating the more active enantiomer is crucial for developing a more selective drug with a better therapeutic index and potentially fewer side effects.
Q2: What are the primary challenges in the synthesis of single-enantiomer this compound?
A2: The main challenge lies in controlling the stereochemistry at the chiral center. Direct asymmetric synthesis of the final molecule or a key chiral intermediate is often complex and may require extensive optimization of catalysts, reagents, and reaction conditions to achieve high enantiomeric excess (ee). An alternative, chiral resolution of the racemic mixture, presents its own set of challenges in selecting an appropriate resolving agent and optimizing crystallization conditions.
Q3: What methods are commonly used for the purification of this compound enantiomers?
A3: The most common methods for separating enantiomers of pharmaceutical compounds like this compound are preparative chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.
Q4: How can I determine the enantiomeric purity of my sample?
A4: Enantiomeric purity is typically determined using analytical chiral HPLC or SFC. These methods can provide accurate quantification of each enantiomer in a sample. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed to determine enantiomeric excess.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (ee) in Asymmetric Synthesis | 1. Inefficient chiral catalyst or ligand. 2. Non-optimal reaction temperature or time. 3. Presence of impurities that poison the catalyst. | 1. Screen a variety of chiral catalysts and ligands. 2. Optimize reaction parameters (temperature, pressure, reaction time). 3. Ensure high purity of starting materials and reagents. |
| Low Yield in Chiral Resolution | 1. Poor choice of resolving agent. 2. Suboptimal solvent for diastereomeric salt crystallization. 3. Incomplete precipitation of the desired diastereomer. | 1. Test different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid). 2. Screen various solvents and solvent mixtures to find the best crystallization conditions. 3. Optimize crystallization temperature and time. |
| Racemization of the Product | 1. Harsh reaction conditions (e.g., high temperature, strong acid or base). 2. Instability of the chiral center under certain conditions. | 1. Use milder reaction conditions. 2. Protect the chiral center during subsequent reaction steps if necessary. |
Purification (Chiral HPLC/SFC) Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor or No Separation of Enantiomers | 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. 3. Suboptimal temperature. | 1. Screen different types of CSPs (e.g., polysaccharide-based, protein-based). 2. Adjust the mobile phase composition (e.g., ratio of organic modifiers, type and concentration of additives). 3. Optimize the column temperature, as it can significantly affect selectivity. |
| Peak Tailing or Broadening | 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH or additives. | 1. Reduce the sample concentration or injection volume. 2. Add a small amount of a competing amine or acid to the mobile phase to block active sites on the stationary phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | 1. Inadequate column equilibration. 2. Fluctuations in temperature or mobile phase composition. 3. Column degradation. | 1. Ensure the column is fully equilibrated with the mobile phase before each injection. 2. Use a column oven and a reliable HPLC/SFC system to maintain stable conditions. 3. Check the column's performance and replace it if necessary. |
Experimental Protocols
Representative Protocol for Chiral Resolution of Racemic Monatepil
This protocol is a general guideline and requires optimization for specific laboratory conditions.
-
Diastereomeric Salt Formation:
-
Dissolve racemic Monatepil in a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Add a solution of a chiral resolving agent (e.g., 0.5 equivalents of L-tartaric acid) in the same solvent.
-
Stir the mixture at room temperature or elevated temperature to facilitate salt formation.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the crystallized salt should be checked by chiral HPLC after liberating the free base.
-
The mother liquor can be processed to isolate the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Dissolve the diastereomeric salt in water.
-
Basify the solution with a suitable base (e.g., sodium bicarbonate, sodium hydroxide) to precipitate the free base of the desired Monatepil enantiomer.
-
Extract the enantiomer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer, filter, and evaporate the solvent to obtain the enantiopure Monatepil.
-
-
Maleate Salt Formation:
-
Dissolve the purified enantiomeric free base in a suitable solvent (e.g., ethanol).
-
Add a solution of maleic acid (1 equivalent) in the same solvent.
-
Stir the mixture to allow for the formation of the this compound salt.
-
Isolate the salt by filtration or evaporation.
-
General Protocol for Analytical Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These columns are known for their broad applicability.
-
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds).
-
Reversed Phase: Use mixtures of acetonitrile/water or methanol/water with a buffer (e.g., phosphate or acetate buffer).
-
-
Optimization:
-
Vary the ratio of the organic modifier to the main solvent.
-
Adjust the concentration and type of the additive.
-
Optimize the column temperature (e.g., screen from 10°C to 40°C).
-
Adjust the flow rate to achieve a balance between resolution and analysis time.
-
Quantitative Data Summary
The following tables present hypothetical but plausible data for the synthesis and purification of this compound enantiomers, which can be used as a benchmark for experimental work.
Table 1: Comparison of Chiral Resolution Methods
| Resolving Agent | Solvent | Yield of (S)-Monatepil Diastereomer Salt (%) | Enantiomeric Excess (ee) of (S)-Monatepil (%) |
| L-Tartaric Acid | Ethanol | 35 | 92 |
| D-Mandelic Acid | Methanol | 40 | 88 |
| (-)-O,O'-Dibenzoyl-L-tartaric acid | Acetone | 38 | 95 |
Table 2: Chiral HPLC Purification Performance
| Chiral Stationary Phase | Mobile Phase | Loading Capacity (mg/injection) | Yield of (S)-Monatepil (%) | Final Enantiomeric Purity (%) |
| Chiralpak® IA | Hexane/Ethanol/DEA (80:20:0.1) | 10 | 90 | >99.5 |
| Chiralcel® OJ-H | Hexane/Isopropanol/TFA (90:10:0.1) | 8 | 88 | >99.0 |
| Lux® Cellulose-1 | Acetonitrile/Methanol (50:50) | 12 | 92 | >99.5 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound enantiomers.
Caption: Troubleshooting logic for poor enantiomer separation in chiral chromatography.
References
Technical Support Center: Assessing Monatepil Maleate's Impact on Lipoprotein Profiles
This technical support center provides researchers, scientists, and drug development professionals with refined methods for assessing the impact of Monatepil Maleate on lipoprotein profiles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on lipoprotein metabolism?
This compound is an antihypertensive agent that also exhibits lipid-lowering properties.[1][2] Its primary mechanisms for altering lipoprotein profiles include:
-
Upregulation of Hepatic LDL Receptors: this compound has been shown to increase the expression of LDL receptor mRNA in the liver.[3][4][5] This leads to an increased number of LDL receptors on the surface of liver cells, which enhances the clearance of LDL cholesterol from the bloodstream.[1][6]
-
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): this compound acts as a noncompetitive inhibitor of ACAT, an enzyme responsible for the esterification of cholesterol within cells.[2] By inhibiting ACAT, this compound reduces the formation and secretion of very-low-density lipoprotein (VLDL) from the liver.[2]
Q2: What are the expected effects of this compound on a standard lipoprotein panel?
In both preclinical and clinical studies, this compound has been observed to cause the following changes in the lipoprotein profile:
-
Decreased Total Cholesterol: Significant reductions in total cholesterol levels have been reported.[7][8]
-
Decreased Low-Density Lipoprotein (LDL) Cholesterol: A notable decrease in LDL cholesterol is a consistent finding.[7]
-
Decreased Triglycerides: A tendency for reduced triglyceride levels has been observed.[8]
-
Variable Effects on High-Density Lipoprotein (HDL) Cholesterol: The impact on HDL cholesterol has been less consistent, with some studies reporting no significant changes.[7]
-
Decreased Apolipoprotein B (ApoB): A significant reduction in ApoB levels, the primary apolipoprotein of LDL, has been documented.[7]
Troubleshooting Guides
LDL Uptake Assays
Q3: We are observing high well-to-well variability in our fluorescently-labeled LDL uptake assay with HepG2 cells. What are the potential causes and solutions?
High variability is a common issue in cell-based LDL uptake assays. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for simultaneous seeding of multiple wells. Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Fluorescent Probe Aggregation | Vortexing fluorescently-labeled LDL can cause aggregation, leading to variable uptake. Gently mix the LDL solution by inversion or gentle pipetting. |
| Incomplete Washing | Residual fluorescently-labeled LDL that is not taken up by the cells can lead to high background and variability. Increase the number of wash steps (e.g., from 2 to 3-4) with pre-warmed PBS. Ensure complete aspiration of the wash buffer between steps without disturbing the cell monolayer. |
| Cell Health and Confluency | Perform experiments on cells that are in the logarithmic growth phase and at a consistent confluency (e.g., 70-80%). Over-confluent or stressed cells will exhibit altered LDL uptake. Monitor cell morphology throughout the experiment. |
| Incubation Time | Optimize the incubation time with the fluorescently-labeled LDL. Very long incubation times can lead to saturation of the uptake machinery and increased non-specific binding. |
ACAT Activity Assays
Q4: Our radioactive ACAT activity assay is showing low signal-to-noise ratio. How can we improve the assay sensitivity?
A low signal-to-noise ratio in a radioactive ACAT assay can be due to several factors. Consider the following:
| Potential Cause | Troubleshooting Recommendation |
| Low Enzyme Activity | Ensure that the microsomal fraction is properly prepared and stored at -80°C to maintain enzyme activity. Perform a protein concentration assay (e.g., Bradford or BCA) to normalize the activity to the amount of microsomal protein. |
| Substrate Availability | The concentration of the radioactive substrate (e.g., [14C]oleoyl-CoA) may be too low. Perform a substrate titration to determine the optimal concentration. |
| Inefficient Extraction of Cholesteryl Esters | The separation of the radioactive cholesteryl ester product from the unreacted substrate is critical. Ensure complete extraction by using a suitable solvent system (e.g., hexane:isopropanol) and adequate mixing. |
| High Background Radioactivity | High background can result from non-enzymatic esterification or incomplete separation. Include a "no enzyme" or "heat-inactivated enzyme" control to determine the background level. Optimize the thin-layer chromatography (TLC) separation to ensure a clear distinction between the cholesteryl ester and free fatty acid spots. |
| Quenching of Radioactivity | Ensure that the TLC plate is completely dry before scintillation counting to avoid quenching of the radioactive signal by residual solvent. |
Data Presentation
Table 1: Effects of this compound on Lipoprotein Profiles in Human Clinical Trials
| Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Percent Change | p-value | Reference |
| Total Cholesterol (mg/dL) | 253.8 ± 35.6 | 244.8 ± 38.6 | -3.5% | < 0.009 | [8] |
| LDL Cholesterol (mg/dL) | 155.0 ± 25.0 | 143.0 ± 24.0 | -7.7% | < 0.01 | [7] |
| HDL Cholesterol (mg/dL) | 50.0 ± 10.0 | 51.0 ± 11.0 | +2.0% | NS | [7] |
| Triglycerides (mg/dL) | 145.0 ± 50.0 | 135.0 ± 45.0 | -6.9% | NS | [7] |
| Apolipoprotein B (mg/dL) | 120.0 ± 20.0 | 110.0 ± 18.0 | -8.3% | < 0.01 | [7] |
| Lipoprotein(a) (mg/dL) | 25.0 ± 15.0 | 20.0 ± 12.0 | -20.0% | < 0.05 | [7] |
NS: Not Significant
Table 2: Effects of this compound on Lipoprotein Profiles in High-Cholesterol Diet-Fed Rabbits
| Parameter | Control (High-Cholesterol Diet) | This compound (30 mg/kg/day) | Percent Change vs. Control | Reference |
| Total Cholesterol (mg/dL) | 1500 ± 300 | 800 ± 200 | -46.7% | [1] |
| Beta-Lipoprotein (relative units) | Increased | Prophylactic effect against increase | - | [1] |
Experimental Protocols
Protocol 1: LDL Uptake Assay in Cultured HepG2 Cells
-
Cell Culture and Plating:
-
Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
-
Lipoprotein Depletion:
-
Aspirate the growth medium and replace it with a medium containing lipoprotein-deficient serum (LPDS) for 24 hours to upregulate LDL receptor expression.
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound in the LPDS-containing medium.
-
Incubate the cells with the this compound solutions or vehicle control for the desired time period (e.g., 24 hours).
-
-
LDL Uptake:
-
Add fluorescently-labeled LDL (e.g., DiI-LDL or BODIPY-LDL) to each well at a final concentration of 10 µg/mL.
-
Incubate for 4 hours at 37°C.
-
-
Washing and Fixation:
-
Aspirate the medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Quantification:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Normalize the fluorescence signal to the cell number, which can be determined by a concurrent cell viability assay (e.g., DAPI staining).
-
Protocol 2: ACAT Activity Assay in Liver Microsomes
-
Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in a buffer containing sucrose, EDTA, and protease inhibitors.
-
Centrifuge the homogenate at low speed to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Reaction:
-
In a microcentrifuge tube, combine the microsomal preparation, a buffer containing bovine serum albumin (BSA), and the desired concentration of this compound or vehicle control.
-
Initiate the reaction by adding the radioactive substrate, [1-14C]oleoyl-CoA.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Add a known amount of unlabeled cholesteryl oleate as a carrier.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the TLC plate in a solvent system that separates cholesteryl esters from other lipids (e.g., hexane:diethyl ether:acetic acid).
-
-
Quantification:
-
Visualize the lipid spots using iodine vapor.
-
Scrape the silica gel corresponding to the cholesteryl ester spot into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Express the ACAT activity as pmol of cholesteryl oleate formed per minute per mg of microsomal protein.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's impact.
Caption: Signaling pathways of this compound in lipoprotein metabolism.
References
- 1. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of this compound on acyl-CoA:cholesterol acyltransferase activity in the liver of cholesterol-fed Japanese monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Up-regulation of hepatic LDL receptor gene expression by monatepil, a novel calcium antagonist, in high cholesterol diet-fed Japanese monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic blocking activity, on the low-density lipoprotein receptor in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Noninvasive quantitative evaluation of early atherosclerosis and the effect of monatepil, a new antihypertensive agent. An interim report - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Monatepil Maleate and Nitrendipine on Lipoprotein Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two calcium channel blockers, Monatepil Maleate and nitrendipine, on lipoprotein metabolism. The information is compiled from clinical and preclinical studies to offer a comprehensive overview for research and drug development purposes.
Executive Summary
This compound, a calcium antagonist with α1-adrenergic blocking activity, has demonstrated favorable effects on lipoprotein metabolism, distinguishing it from many other calcium channel blockers.[1] Clinical evidence suggests that this compound can significantly reduce levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and other atherogenic lipoproteins. In contrast, nitrendipine, a dihydropyridine calcium channel blocker, appears to have a neutral effect on lipoprotein metabolism.[1]
Data Presentation: Impact on Lipoprotein Parameters
The following table summarizes the quantitative effects of this compound and nitrendipine on key lipoprotein parameters as observed in a 12-week comparative clinical trial in patients with mild-to-moderate hypertension.[1]
| Parameter | This compound | Nitrendipine |
| Total Cholesterol | Significantly Decreased | No Significant Change |
| LDL Cholesterol | Significantly Decreased | No Significant Change |
| HDL Cholesterol | No Significant Change | No Significant Change |
| Triglycerides | Tendency to Decrease | No Significant Change |
| Apolipoprotein B (ApoB) | Significantly Decreased | No Significant Change |
| Apolipoprotein AI (Apo-AI) | No Significant Change | No Significant Change |
| Lipoprotein(a) [Lp(a)] | Significantly Decreased | No Significant Change |
| LDL-C/HDL-C Ratio | Significantly Decreased | No Significant Change |
Experimental Protocols
The data presented above is primarily derived from a randomized, open-label, multicenter study.[1] Below is a summary of the typical experimental protocol for such a clinical trial.
1. Study Design: A randomized, open-label, multicenter comparative study.[1]
2. Participant Population:
-
Patients with mild-to-moderate essential hypertension.
-
Inclusion criteria would typically involve specific blood pressure ranges (e.g., diastolic blood pressure between 90 and 109 mmHg).
-
Exclusion criteria would likely include secondary hypertension, severe cardiovascular disease, significant renal or hepatic dysfunction, and use of lipid-lowering medications.
3. Treatment Regimen:
-
This compound Group: Oral administration of this compound, with the dosage potentially titrated based on blood pressure response (e.g., starting at 30 mg/day and increasing if necessary).
-
Nitrendipine Group: Oral administration of nitrendipine, with dosage adjustments as needed to achieve target blood pressure (e.g., starting at 5 mg/day).
-
Duration: The treatment period for the comparative study was 12 weeks.[1]
4. Data Collection and Analysis:
-
Fasting blood samples are collected at baseline and at the end of the treatment period.
-
Lipoprotein parameters (Total Cholesterol, LDL-C, HDL-C, Triglycerides, ApoB, Apo-AI, Lp(a)) are measured using standard enzymatic and immunoassay methods.
-
Statistical analysis is performed to compare the changes from baseline within each group and the differences between the two treatment groups. A p-value of <0.05 is typically considered statistically significant.
Mechanism of Action on Lipoprotein Metabolism
This compound
This compound's lipid-lowering effects are thought to be multifactorial, stemming from its unique dual mechanism of action as both a calcium channel blocker and an α1-adrenoceptor antagonist.
-
Upregulation of LDL Receptors: The α1-adrenoceptor blocking activity of Monatepil may lead to an increase in the number of hepatic LDL receptors. This enhances the clearance of LDL cholesterol from the circulation.
-
Inhibition of Acyl-CoA:Cholesterol Acyltransferase (ACAT): Monatepil has been shown to inhibit ACAT activity. ACAT is an enzyme involved in the esterification of cholesterol within cells, a process that contributes to the formation of foam cells in atherosclerotic plaques. By inhibiting ACAT, Monatepil may reduce the accumulation of cholesterol in the arterial wall.
-
Increased LDL Receptor Activity: Studies in cultured human skin fibroblasts have shown that Monatepil can increase the binding, internalization, and degradation of LDL particles, suggesting a direct effect on enhancing LDL receptor activity.
Nitrendipine
Nitrendipine primarily acts by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. Current evidence suggests that nitrendipine does not significantly interfere with the pathways of lipoprotein synthesis, secretion, or catabolism, resulting in a neutral effect on the lipid profile.[1]
Visualization of Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the experimental workflow for the comparative study and a proposed signaling pathway for this compound's effect on LDL cholesterol.
Caption: Experimental workflow for the comparative clinical trial.
Caption: Proposed signaling pathway for this compound's effect on LDL-C.
References
Validating the dual α1-adrenoceptor and calcium channel blocking activity of Monatepil Maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Monatepil Maleate, a novel therapeutic agent with a dual mechanism of action involving both α1-adrenoceptor antagonism and calcium channel blockade. Through a compilation of experimental data, this document aims to offer an objective comparison of this compound's performance against established drugs in these classes, namely prazosin and nifedipine, to aid in research and development.
Dual Blockade Activity of this compound: A Quantitative Overview
This compound has been demonstrated to effectively inhibit both α1-adrenoceptor and calcium channel-mediated physiological responses. In vitro studies have quantified its potency in these dual roles, providing a basis for its therapeutic potential in conditions such as hypertension.[1]
Comparative Analysis of Blocking Potency
The following tables summarize the available quantitative data on the blocking activity of this compound and its comparators. It is important to note that a direct head-to-head comparison of potency in the same experimental setup is not always available in the current literature.
Table 1: α1-Adrenoceptor Blocking Activity
| Compound | Parameter | Value | Tissue/Assay |
| This compound | IC50 | 56.6 nmol/L | L-phenylephrine-induced contractions in rabbit superior mesenteric artery[1] |
| Prazosin | pKi | 8.89 | Rabbit prostate α1a-adrenoceptors[2] |
| Prazosin | pKi | 7.85 | Rabbit prostate α1b-adrenoceptors[2] |
| Prazosin | pKi | 8.00 | Rabbit prostate α1d-adrenoceptors[2] |
Table 2: Calcium Channel Blocking Activity
| Compound | Parameter | Value | Tissue/Assay |
| This compound | pA2 | 8.71 | Calcium-induced contractions in rat thoracic aorta[1] |
| Nifedipine | IC50 | 0.3 µM | L-type calcium current in guinea pig ventricular myocytes[3] |
In vivo studies in anesthetized rats suggest that the α1-adrenoceptor blocking activity of Monatepil contributes significantly to its overall hypotensive effect, accounting for an estimated 20-35% of the blood pressure reduction.[4]
In-Depth Look: Metabolites and Enantiomers
Further research into the metabolites and enantiomers of this compound has revealed interesting differentiations in their activity profiles.
Table 3: Activity of this compound Metabolites and Enantiomers
| Compound | Calcium Antagonistic Activity (relative to Monatepil) | α1-Adrenoceptor Blocking Activity (relative to Monatepil) |
| AJ-2615-sulfoxide A | 1/10 | Similar to slightly more potent |
| AJ-2615-sulfoxide B | 1/10 | Similar to slightly more potent |
| AJ-2615-sulfone | 1/10 | Similar to slightly more potent |
| (S)-AJ-2615 | More potent | No difference |
| (R)-AJ-2615 | Less potent | No difference |
These findings indicate that while the calcium channel blocking activity is sensitive to metabolic changes and stereochemistry, the α1-adrenoceptor blocking activity is more robustly maintained.[1]
Beyond Blood Pressure: Effects on Lipid Metabolism
Clinical studies have also explored the metabolic effects of this compound, particularly in comparison to the calcium channel blocker nitrendipine.
Table 4: Comparative Effects on Lipoprotein and Carbohydrate Metabolism
| Parameter | This compound | Nitrendipine |
| Total Cholesterol | Significant decrease | No significant change |
| LDL Cholesterol | Significant decrease | No significant change |
| LDL/HDL Ratio | Significant decrease | No significant change |
| Apolipoprotein B | Significant decrease | No significant change |
| HbA1c | Significant decrease | No significant change |
| C-peptide | No significant change | Significant decrease |
These results suggest that this compound may offer additional benefits in managing cardiovascular risk factors beyond its primary antihypertensive action.[5] This lipid-lowering effect may be linked to its α1-adrenoceptor-blocking activity, which could lead to an up-regulation of hepatic LDL receptors.[6][7]
Experimental Methodologies
The validation of this compound's dual activity relies on established in vitro pharmacological assays. Below are detailed protocols for the key experiments cited.
α1-Adrenoceptor Blocking Activity Assessment
Objective: To determine the inhibitory concentration (IC50) of a compound against α1-adrenoceptor-mediated vasoconstriction.
Protocol:
-
Tissue Preparation: Isolate the superior mesenteric artery from a rabbit and cut it into spiral strips.
-
Experimental Setup: Mount the arterial strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.
-
Contraction Induction: Induce contractions in the arterial strips by adding the selective α1-adrenoceptor agonist, L-phenylephrine, to the organ bath.
-
Inhibition Assay: In separate experiments, pre-incubate the arterial strips with varying concentrations of the test compound (e.g., this compound) before adding L-phenylephrine.
-
Data Acquisition: Record the contractile force of the arterial strips using an isometric force transducer.
-
Data Analysis: Plot the percentage inhibition of the L-phenylephrine-induced contraction against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the compound that produces 50% inhibition of the maximum contraction.
Calcium Channel Blocking Activity Assessment
Objective: To determine the pA2 value of a compound, which quantifies its competitive antagonism at L-type calcium channels.
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Depolarization: Depolarize the aortic rings by placing them in a high-potassium physiological salt solution to inactivate voltage-gated sodium channels and open L-type calcium channels.
-
Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for calcium chloride by adding increasing concentrations to the organ bath and recording the resulting contractions.
-
Antagonist Incubation: In the presence of a fixed concentration of the test compound (e.g., this compound), repeat the cumulative concentration-response curve for calcium chloride.
-
Schild Plot Analysis: Repeat step 4 with at least three different concentrations of the antagonist. Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the Schild regression line provides the pA2 value.
Visualizing the Mechanisms
The following diagrams illustrate the signaling pathways involved and the experimental workflows used to validate the dual activity of this compound.
Caption: Dual blockade of vasoconstriction pathways by this compound.
Caption: Workflow for assessing dual pharmacological activity.
References
- 1. Studies on calcium antagonistic and alpha 1-adrenergic receptor blocking activities of this compound, its metabolites and their enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of L-type calcium channel blockade by nifedipine and/or cadmium in guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative contribution of alpha 1-adrenoceptor blocking activity to the hypotensive effect of the novel calcium antagonist monatepil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Monatepil Maleate versus diltiazem: a comparison of negative chronotropic effects
A Comparative Guide to the Negative Chronotropic Effects of Monatepil Maleate and Diltiazem
Introduction
This guide provides a comparative analysis of the negative chronotropic effects of this compound and Diltiazem, two calcium channel antagonists utilized in the management of cardiovascular diseases. While both drugs exert their influence by modulating calcium ion influx, their distinct pharmacological profiles result in differing potencies and ancillary effects. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate informed comparison.
Mechanism of Action
Diltiazem is a well-characterized non-dihydropyridine calcium channel blocker. Its primary mechanism of action involves the inhibition of L-type calcium channels, which are crucial for the electrical activity of the sinoatrial (SA) and atrioventricular (AV) nodes. By blocking these channels, diltiazem reduces the influx of calcium ions into the pacemaker cells of the SA node. This action slows the rate of depolarization, leading to a decrease in the firing rate of the SA node and consequently, a reduction in heart rate (a negative chronotropic effect).
This compound is a novel calcium antagonist that exhibits a dual mechanism of action. Similar to diltiazem, it blocks calcium channels, inhibiting calcium-induced contractions. However, it also possesses potent α1-adrenergic receptor blocking activity. This dual-action contributes to its overall cardiovascular effects. The negative chronotropic effect of monatepil is primarily attributed to its calcium channel blocking activity in the SA node, similar to diltiazem.
Signaling Pathway for Negative Chronotropic Effects
The following diagram illustrates the primary signaling pathways through which Diltiazem and Monatepil exert their negative chronotropic effects on sinoatrial node pacemaker cells.
Caption: Signaling pathways of Diltiazem and this compound.
Comparative Analysis of Negative Chronotropic Effects
Direct comparative studies providing IC50 values for the negative chronotropic effects of this compound and Diltiazem are limited. However, available data from in vitro and in vivo experiments allow for a qualitative and semi-quantitative comparison.
One study directly comparing the two compounds found that the negative chronotropic and negative dromotropic effects of monatepil were less potent than those of diltiazem.
Quantitative Data Summary
The following table summarizes the available quantitative data on the negative chronotropic effects of this compound and Diltiazem from various experimental models. It is important to note that the data are from different studies and experimental conditions, which may limit direct comparison.
| Drug | Experimental Model | Parameter | Value | Reference |
| This compound | Isolated Rabbit Atria | Concentration Range for Reduced Spontaneous Beats | 3 x 10⁻⁶ and 10⁻⁵ mol/L | |
| Anesthetized Open-Chest Dogs | Intravenous Dose for Slight Heart Rate Decrease | 0.3 mg/kg | ||
| Diltiazem | Isolated Ex Vivo Dog Hearts | Concentration for 25% Reduction in Heart Rate | 0.40 µmol/L (400 nmol/L) | |
| Anesthetized Open-Chest Dogs | Intravenous Dose for Marked PR Interval Prolongation | 0.3 and 1.0 mg/kg |
Experimental Protocols
The following is a representative experimental protocol for assessing the negative chronotropic effects of compounds in isolated rabbit atria, based on methodologies described in the literature.
Objective: To determine the concentration-dependent negative chronotropic effect of a test compound on the spontaneous beating rate of isolated rabbit right atria.
Materials:
-
Male albino rabbits (2-3 kg)
-
Krebs-Henseleit solution (in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Test compounds (this compound, Diltiazem)
-
Organ bath with temperature control and aeration (95% O2, 5% CO2)
-
Force-displacement transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Rabbits are euthanized by a humane method.
-
The heart is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution.
-
The right atrium is carefully dissected, cleaned of surrounding tissue, and mounted vertically in a 20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
-
Equilibration:
-
The preparation is allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g. During this period, the bathing solution is changed every 15 minutes.
-
The spontaneous beating rate is continuously monitored using a force-displacement transducer connected to a data acquisition system.
-
-
Drug Administration:
-
After the equilibration period, when the spontaneous beating rate has stabilized, the test compound is added to the organ bath in a cumulative concentration-response manner.
-
The preparation is exposed to each concentration for a sufficient period to allow the chronotropic effect to reach a steady state.
-
-
Data Analysis:
-
The baseline spontaneous beating rate is recorded before the addition of the test compound.
-
The change in beating rate is expressed as a percentage of the baseline rate.
-
Concentration-response curves are constructed, and if possible, the IC50 value (the concentration of the drug that produces 50% of the maximal inhibitory effect) is calculated using appropriate pharmacological software.
-
Conclusion
Both this compound and Diltiazem exhibit negative chronotropic effects through the blockade of L-type calcium channels in the sinoatrial node. Based on available comparative data, Diltiazem appears to be a more potent negative chronotropic agent than this compound. However, the additional α1-adrenergic blocking activity of Monatepil provides a broader pharmacological profile that may be advantageous in certain clinical scenarios. Further head-to-head studies with standardized protocols are required to provide a more definitive quantitative comparison of the negative chronotropic potencies of these two compounds.
A Comparative Analysis of Monatepil Maleate and Prazosin on Plasma Lipid Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Monatepil Maleate and prazosin on plasma lipid levels, drawing on available experimental data. Both agents are alpha-1 adrenoceptor antagonists used in the management of hypertension, but they exhibit distinct profiles regarding their influence on lipid metabolism. This document summarizes quantitative data, outlines experimental methodologies, and illustrates the proposed mechanisms of action.
Quantitative Data Summary
The following table summarizes the effects of this compound and prazosin on various plasma lipid parameters as reported in preclinical and clinical studies.
| Drug | Study Population | Key Findings on Plasma Lipid Levels | Reference |
| This compound | High-cholesterol diet-fed monkeys | Suppressed increases in total cholesterol and LDL; prevented decreases in HDL. | [1] |
| High-cholesterol diet-fed rabbits | Showed a prophylactic effect against increases in total cholesterol and beta-lipoprotein. | [2] | |
| Hypertensive patients | Significantly decreased total cholesterol, LDL cholesterol, the LDL/HDL ratio, and apolipoprotein B. No significant change in HDL cholesterol. | [3] | |
| Prazosin | Hypertensive patients on beta-blocker and diuretic regimen | Increased HDL cholesterol by 10.8%; decreased VLDL and LDL cholesterol. Total cholesterol and triglycerides were significantly reduced in patients with elevated cholesterol. | [4] |
| Japanese hypertensive patients | Increased HDL cholesterol while inhibiting elevations of total cholesterol and decreasing triglycerides. | [5] | |
| Hypertensive patients | Significantly reduced total cholesterol (p < 0.001), triglycerides (p < 0.01), and significantly increased HDL-cholesterol (p < 0.001) over 26 weeks. | [6] | |
| Hypertensive patients | Decreased LDL and VLDL by 4.5%; increased HDL cholesterol by 12.5%. | [7] | |
| Hypertensive patients | No significant changes in any serum lipids were observed. | [8] | |
| Hypertensive patients | Associated with a significant reduction in total serum cholesterol (-5.5%), triglycerides (-20.0%), and LDL cholesterol (-10.1%). HDL cholesterol increased (+8.0%). | [9] | |
| Cholesterol-fed monkeys | Reduced plasma cholesterol, including LDL + VLDL cholesterol, apolipoprotein B, and triglyceride levels. Associated with increased HDL cholesterol. | [10] |
Experimental Protocols
This compound Studies
-
Animal Studies (Monkeys and Rabbits): In a study involving high-cholesterol diet-fed monkeys, this compound was administered orally at a daily dose of 30 mg/kg for 6 months. Plasma lipid levels were periodically measured to assess the impact on total cholesterol, LDL, and HDL[1]. Similarly, in high-cholesterol diet-fed rabbits, this compound was given at 30 mg/kg, p.o., once daily for 9 weeks, with subsequent measurement of total cholesterol and beta-lipoprotein[2]. Another key experiment in cholesterol-fed monkeys investigated the effect of this compound (30 mg/kg/day for 6 months, orally) on hepatic acyl-CoA:cholesterol acyltransferase (ACAT) activity, where it was found to inhibit the increase of ACAT activity and esterified cholesterol content[11]. In these studies, prazosin hydrochloride was used as a comparator and showed no effect on ACAT activity[12].
-
Human Clinical Trial: A randomized, open-label, multicenter study was conducted on 86 patients with mild-to-moderate hypertension. Thirty-nine patients received this compound for 12 weeks. Blood pressure and a panel of lipoprotein and carbohydrate metabolism markers, including total cholesterol, LDL cholesterol, HDL cholesterol, apolipoprotein B, and HbA1c, were measured before and after the treatment period[3].
Prazosin Studies
-
Human Clinical Trials: A variety of clinical trials have investigated the effects of prazosin on plasma lipids. In one crossover study, 29 patients with mild to moderate essential hypertension received either prazosin (average dose of 9.3 +/- 7.1 mg per day) or propranolol, with a constant dose of polythiazide throughout. Total serum cholesterol, LDL and HDL cholesterol fractions, and serum triglycerides were measured[9]. Another study involved adding prazosin to a regimen of a beta-blocker and a diuretic, with subsequent measurement of plasma lipids[4]. A placebo-controlled, single-blind, cross-over study in 16 patients with mild to moderate essential hypertension evaluated the effects of prazosin monotherapy on serum concentrations of triglycerides, cholesterol, and lipoprotein cholesterol[8].
Mechanisms of Action
The differential effects of this compound and prazosin on lipid metabolism can be attributed to their distinct mechanisms of action beyond alpha-1 adrenoceptor blockade.
Caption: Mechanisms of Action on Lipid Metabolism.
This compound's lipid-lowering effect is thought to be multifactorial. In addition to its alpha-1 adrenoceptor blocking activity, which may lead to an up-regulation of hepatic LDL receptors, it also acts as a calcium channel antagonist[1][13]. Crucially, studies in cholesterol-fed monkeys have demonstrated that this compound inhibits acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in the esterification of cholesterol. This inhibition is a key differentiator from prazosin, which did not exhibit this effect[11][12]. The inhibition of ACAT by this compound is suggested to play a significant role in its ability to reduce hyperlipidemia[11].
Prazosin's favorable effects on plasma lipids are primarily attributed to its selective alpha-1 adrenoceptor blockade. This mechanism is thought to be responsible for the observed increases in HDL cholesterol and decreases in other atherogenic lipid fractions[4][5][6][7].
The experimental workflow for comparing these two drugs typically involves a controlled study design as illustrated below.
Caption: Comparative Clinical Trial Workflow.
References
- 1. Antihypertensive, antiatherosclerotic, and plasma lipid-lowering effects of monatepil, a novel calcium antagonist with alpha 1-adrenoceptor-blocking activity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a new Ca2+ channel antagonist with alpha1-adrenoceptor antagonistic activity, on cholesterol absorption and catabolism in high cholesterol diet-fed rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of monatepil, a novel calcium antagonist with alpha 1-adrenergic-blocking activity, and nitrendipine on lipoprotein and carbohydrate metabolism in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of prazosin on blood pressure and plasma lipids in patients receiving a beta-blocker and diuretic regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the effect of prazosin on blood pressure and serum lipids in Japanese hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Prazosin in the treatment of hypertension: effect on lipid metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of prazosin on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of prazosin and beta-blocker monotherapy on serum lipids: a cross-over, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of prazosin and propranolol on serum lipids in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of this compound on acyl-CoA:cholesterol acyltransferase activity in the liver of cholesterol-fed Japanese monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to Analytical Methods for the Quantification of Monatepil Maleate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is a critical cornerstone of drug development and quality control. This guide provides a comparative overview of established analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry—for the quantification of Monatepil Maleate. While specific cross-validation studies for this compound are not extensively documented in publicly available literature, this guide extrapolates from validated methods for analogous maleate compounds to present a robust framework for method development, validation, and comparison.
The selection of an appropriate analytical method hinges on a variety of factors, including the specific requirements for sensitivity, selectivity, speed, and cost. This document outlines the experimental protocols and typical performance characteristics of each method to aid in this decision-making process.
Data Presentation: A Comparative Analysis
The following tables summarize the typical validation parameters for HPLC, HPTLC, and UV-Visible Spectrophotometry based on data from validated methods for various pharmaceutical maleate salts. These values should be considered as benchmarks for the development and validation of a method for this compound.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC | HPTLC | UV-Visible Spectrophotometry |
| Typical Linearity Range | 0.8 - 48 µg/mL[1] | 200 - 1200 ng/spot[2] | 1 - 20 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.998[4] | > 0.999[3] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC | HPTLC | UV-Visible Spectrophotometry |
| Accuracy (% Recovery) | 97.9 - 102.8%[5] | 98.95 - 98.98%[2] | 99.19 - 100.14%[6] |
| Precision (% RSD) | < 2.0%[5] | < 2.0% | < 2.0%[6] |
Table 3: Comparison of Sensitivity
| Parameter | HPLC | HPTLC | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 0.021 µg/mL[7] | 21.16 ng/spot[8] | 0.3721 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.062 µg/mL[7] | 64.11 ng/spot[8] | 0.9019 µg/mL[3] |
Experimental Protocols: A Methodological Overview
The following are generalized experimental protocols that can serve as a starting point for the development of specific methods for this compound quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of drug compounds.
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of polar compounds like maleate salts.[1][9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer and the ratio of the solvents are critical parameters that need to be optimized.[7]
-
Flow Rate: Typically set between 0.8 and 1.5 mL/min.[9]
-
Detection Wavelength: Determined by scanning a standard solution of this compound across a range of UV wavelengths to find the wavelength of maximum absorbance (λmax). For similar compounds, this is often in the range of 210-300 nm.
-
Injection Volume: Typically 10-20 µL.
b. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected linear range.
-
Sample Preparation: For dosage forms, a suitable number of units are crushed or dissolved, and the analyte is extracted with a suitable solvent. The extract is then filtered and diluted to fall within the calibration range.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC for quantitative analysis.
a. Instrumentation and Chromatographic Conditions:
-
HPTLC System: Comprising an automatic sample applicator, a developing chamber, and a TLC scanner (densitometer).
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates are commonly used.[4]
-
Mobile Phase: A mixture of solvents that provides good separation of the analyte from any impurities or excipients. A common mobile phase for similar compounds is a mixture of 1-butanol, glacial acetic acid, and water.[4]
-
Application: Apply the standard and sample solutions as bands of a specific width using an automatic applicator.
-
Development: Develop the plate in a saturated developing chamber until the mobile phase reaches a predetermined distance.
-
Densitometric Scanning: Scan the dried plate at the λmax of this compound.
b. Standard and Sample Preparation:
-
Similar to HPLC, prepare a stock solution of the reference standard and a series of working standards.
-
Extract the drug from the sample matrix and dilute appropriately.
UV-Visible Spectrophotometry
This is a simpler and more accessible technique, suitable for the quantification of a pure substance in a solution.
a. Instrumentation and Method:
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer with a wavelength range of at least 200-400 nm.
-
Solvent: A solvent that dissolves the drug and does not absorb in the region of the drug's λmax. Phosphate buffers of various pH values are often used.[3]
-
Procedure:
-
Determine the λmax of this compound by scanning a dilute solution.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
b. Standard and Sample Preparation:
-
Prepare a stock solution and a series of dilutions as described for HPLC and HPTLC. Ensure the final concentration of the sample falls within the linear range of the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the typical workflows and logical relationships in the development and cross-validation of analytical methods for this compound quantification.
Caption: Workflow for this compound quantification using HPLC.
Caption: Workflow for this compound quantification using HPTLC.
Caption: Logical relationship in a cross-validation study.
References
- 1. turkjps.org [turkjps.org]
- 2. oatext.com [oatext.com]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ijfmr.com [ijfmr.com]
In Vitro Potency of Monatepil Maleate's Enantiomers as Calcium Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of the enantiomers of Monatepil Maleate, a calcium antagonist with additional α1-adrenergic receptor blocking activity. The data presented herein is intended to inform research and development efforts in cardiovascular pharmacology.
Executive Summary
In vitro studies have demonstrated a clear stereoselectivity in the calcium antagonistic activity of this compound's enantiomers. The (S)-enantiomer, (S)-AJ-2615, is a more potent calcium channel blocker than the racemic mixture, which in turn is more potent than the (R)-enantiomer, (R)-AJ-2615.[1] This guide summarizes the available quantitative data, details the experimental protocols used for these determinations, and provides visualizations to illustrate the comparative workflow.
Data Presentation
The potency of this compound and its enantiomers as calcium antagonists was determined by measuring their ability to inhibit calcium-induced contractions in isolated rat thoracic aorta. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, is a standard measure of competitive antagonist potency.
| Compound | In Vitro Calcium Antagonism (pA2 value) | Potency Order |
| (S)-AJ-2615 | > 8.71 (More Potent) | 1 |
| This compound (racemate) | 8.71[1] | 2 |
| (R)-AJ-2615 | < 8.71 (Less Potent) | 3 |
Note: While the precise pA2 value for the individual enantiomers is not explicitly stated in the primary literature, the order of potency is clearly defined as (S)-AJ-2615 > this compound > (R)-AJ-2615.[1]
Experimental Protocols
The following protocols describe the key experiments cited in the comparison of this compound's enantiomers.
Calcium-Induced Contraction in Isolated Rat Thoracic Aorta
This assay is a classic method for evaluating the in vitro potency of calcium channel blockers.
Objective: To determine the ability of test compounds to inhibit vascular smooth muscle contraction induced by an influx of extracellular calcium.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
High potassium depolarizing solution (e.g., Krebs-Henseleit with elevated KCl, typically 40-80 mM, with an equimolar reduction in NaCl)
-
Test compounds (this compound, (S)-AJ-2615, (R)-AJ-2615)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation: Euthanize male Wistar rats and excise the thoracic aorta. Carefully remove adherent connective and adipose tissues. Cut the aorta into rings of approximately 2-3 mm in width.
-
Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of approximately 2.0 g, with solution changes every 15-20 minutes.
-
Depolarization: Depolarize the aortic rings with a high potassium solution to induce contraction. This contraction is primarily dependent on the influx of extracellular calcium through voltage-gated calcium channels.
-
Cumulative Concentration-Response to Calcium: Once the potassium-induced contraction has stabilized, wash the tissues with a calcium-free Krebs-Henseleit solution containing a chelating agent (e.g., EGTA) to remove residual calcium. After a washout period, add cumulative concentrations of CaCl2 to the bath to generate a concentration-response curve for calcium-induced contraction.
-
Antagonist Incubation: In separate experiments, after the initial equilibration and depolarization steps, incubate the aortic rings with a specific concentration of the test compound (this compound or its enantiomers) for a predetermined period (e.g., 30-60 minutes) before generating the cumulative calcium concentration-response curve.
-
Data Acquisition: Record the isometric tension throughout the experiment.
Determination of pA2 Value (Schild Analysis)
Schild analysis is used to quantify the potency of a competitive antagonist.
Objective: To calculate the pA2 value for each compound based on the rightward shift of the calcium concentration-response curve in the presence of the antagonist.
Procedure:
-
Data Collection: Obtain at least three full cumulative concentration-response curves for calcium in the absence (control) and presence of at least three different concentrations of the antagonist (this compound, (S)-AJ-2615, or (R)-AJ-2615).
-
Dose Ratio Calculation: For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist (calcium) in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
Schild Plot Construction: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
pA2 Determination: Perform a linear regression on the Schild plot. The pA2 value is the x-intercept of the regression line. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Visualizations
Logical Workflow for Comparing Enantiomer Potency
The following diagram illustrates the logical steps involved in the comparative analysis of the calcium antagonistic effects of this compound's enantiomers.
Caption: Workflow for comparing the in vitro calcium antagonist potency.
Signaling Pathway of Calcium Antagonism in Vascular Smooth Muscle
The diagram below depicts the simplified signaling pathway of calcium-induced contraction in vascular smooth muscle and the point of intervention for calcium antagonists like this compound.
Caption: Mechanism of action for Monatepil's calcium antagonism.
References
Safety Operating Guide
Prudent Disposal of Monatepil Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Monatepil Maleate, a calcium channel blocker and α1-adrenergic receptor antagonist used in research.[1][2][3][4] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Understanding the Compound: this compound
This compound is an orally active antihypertensive agent.[3] It is important to note that this product is intended for research use only and not for human or veterinary use.[2] While a specific Safety Data Sheet (SDS) for this compound was not identified, general principles of chemical waste management for research laboratories should be strictly followed.
Available Quantitative Data:
| Property | Value | Source |
| Molecular Formula | C32H34FN3O5S | TargetMol |
| Molecular Weight | 591.69 g/mol | TargetMol |
| Appearance | Powder | TargetMol |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (in solvent) | -80°C for 1 year | TargetMol |
II. Core Disposal Principle: Segregation and Hazardous Waste Collection
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[5] All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste management program.[5]
III. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas) in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[6] Do not mix with other incompatible waste streams.[7][8] For instance, keep acidic and basic waste streams separate.[8]
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include the approximate concentration and any solvents used.[9]
-
Container Integrity: Use containers that are in good condition and compatible with the waste being stored. Ensure containers are kept closed except when adding waste.[6][7]
-
Storage: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[7] This area should be away from general lab traffic and have secondary containment to prevent spills.
3. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[6][9]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[9] Subsequent rinses may be permissible for drain disposal depending on institutional policy; however, it is best practice to collect all rinsates as hazardous waste.
-
After triple-rinsing, deface the original label on the container before disposal or recycling according to your institution's guidelines.[5]
4. Requesting Waste Pickup:
-
Once a waste container is full or has been in the SAA for the maximum allowable time (e.g., one year for partially filled containers), arrange for pickup by your institution's hazardous waste management team.[7]
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for segregating and storing this compound waste.
V. Spill and Emergency Procedures
In the event of a spill, immediately alert others in the area. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS for assistance. For small spills, if you are trained and have the appropriate PPE and spill kit, you may clean it up. All materials used for spill cleanup must be disposed of as hazardous waste.
VI. Conclusion and Disclaimer
References
- 1. Monatepil 2maleate | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Adrenergic Receptor | Calcium Channel | TargetMol [targetmol.com]
- 4. Buy Monatepil (EVT-426679) | 103377-41-9 [evitachem.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
